molecular formula C24H18N6O2S B12410975 Vegfr-2-IN-13

Vegfr-2-IN-13

Cat. No.: B12410975
M. Wt: 454.5 g/mol
InChI Key: PXFDSDWTTASZNC-UHFFFAOYSA-N
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Description

Vegfr-2-IN-13 is a useful research compound. Its molecular formula is C24H18N6O2S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H18N6O2S

Molecular Weight

454.5 g/mol

IUPAC Name

N-phenyl-4-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzamide

InChI

InChI=1S/C24H18N6O2S/c31-21(14-33-24-22-29-25-15-30(22)20-9-5-4-8-19(20)28-24)26-18-12-10-16(11-13-18)23(32)27-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,31)(H,27,32)

InChI Key

PXFDSDWTTASZNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Mechanism of Action of Vegfr-2-IN-13: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inhibitory action of Vegfr-2-IN-13, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2, this guide offers a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols for its evaluation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3] Consequently, VEGFR-2 has emerged as a critical target for the development of novel anticancer therapies. This technical guide elucidates the mechanism of action of this compound, a representative small molecule inhibitor targeting the VEGFR-2 kinase.

Core Mechanism of Action: Competitive ATP Inhibition

This compound functions as a Type II inhibitor of the VEGFR-2 tyrosine kinase.[4][5] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like this compound bind to the inactive "DFG-out" conformation of the kinase domain. This binding occurs at the ATP-binding pocket and an adjacent allosteric site. By stabilizing the inactive state, this compound prevents the conformational changes required for ATP binding and subsequent autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade.[4][5]

The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and a conformational change that activates the intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, which then act as docking sites for various signaling proteins. These interactions trigger multiple downstream pathways, including the PLCγ-PKC-MAPK pathway for cell proliferation, the PI3K-Akt pathway for cell survival, and pathways involving Src and FAK for cell migration.[6][7][8] this compound, by inhibiting the initial phosphorylation step, effectively shuts down all these pro-angiogenic signals.

Quantitative Efficacy of Representative VEGFR-2 Inhibitors

The inhibitory potency of compounds structurally related to this compound has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of an inhibitor required to reduce the activity of a specific target by 50%.

Compound IDTargetIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 11 VEGFR-2 Kinase0.192Sorafenib0.082
Compound 13b VEGFR-2 Kinase0.231Sorafenib0.082
Compound 10e VEGFR-2 Kinase0.288Sorafenib0.082
Compound 13a VEGFR-2 Kinase0.354Sorafenib0.082

Data synthesized from a study on novel piperazinylquinoxaline-based VEGFR-2 inhibitors.[6]

Furthermore, the cytotoxic effects of these compounds on various cancer cell lines have been evaluated, demonstrating their potential as anti-cancer agents.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 11 A549Lung Cancer10.61Sorafenib>100
Compound 11 HepG-2Liver Cancer9.52Sorafenib10.75
Compound 11 Caco-2Colon Cancer12.45Sorafenib9.25
Compound 13b Caco-2Colon Cancer10.46Sorafenib9.25

Data synthesized from a study on novel piperazinylquinoxaline-based VEGFR-2 inhibitors.[6]

Experimental Protocols

1. In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

Principle: A recombinant VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of remaining ATP.

Detailed Methodology:

  • Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide), ATP, kinase assay buffer (containing MgCl2, MnCl2, DTT), test compound (this compound), and a detection reagent (e.g., Kinase-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the recombinant VEGFR-2 kinase, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent, which generates a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells that may or may not overexpress VEGFR-2.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Materials: Cancer cell line of interest (e.g., A549, HepG-2), cell culture medium (e.g., DMEM with 10% FBS), test compound (this compound), MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in the solubilizing agent.

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Visualizing the Molecular Landscape

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src Grb2_SOS Grb2/SOS VEGFR2->Grb2_SOS PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras Ras Grb2_SOS->Ras Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade upon VEGF binding.

Mechanism of this compound Action

Inhibitor_Mechanism cluster_kinase VEGFR-2 Kinase Domain ATP_pocket ATP Binding Pocket Allosteric_site Allosteric Site Kinase_inactive Inactive Kinase (DFG-out) Kinase_active Active Kinase (DFG-in) Kinase_inactive->Kinase_active Conformational Change Phosphorylation Autophosphorylation Kinase_active->Phosphorylation ATP ATP ATP->Kinase_active Binds Inhibitor This compound Inhibitor->Kinase_inactive Binds & Stabilizes

Caption: this compound stabilizes the inactive kinase conformation.

Experimental Workflow for IC50 Determination

Experimental_Workflow A Prepare Serial Dilutions of this compound B Incubate with Recombinant VEGFR-2 Kinase A->B C Add Substrate & ATP Initiate Reaction B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Conclusion and Future Directions

This compound represents a promising class of small molecule inhibitors that effectively target the VEGFR-2 signaling pathway. Its mechanism as a Type II inhibitor allows for high potency and selectivity. The quantitative data from in vitro studies demonstrate its efficacy in both enzymatic and cellular contexts. While these preclinical findings are encouraging, further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is essential to evaluate its potential as a therapeutic agent. Future studies should focus on in vivo efficacy in animal models of cancer and detailed toxicity profiling to pave the way for potential clinical development.

References

Vegfr-2-IN-13: A Technical Guide to a Novel Dual VEGFR-2/HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-13, referred to as compound 13 in its primary publication, is a novel synthetic compound designed as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase (HDAC).[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its evaluation. As a dual-targeting agent, this compound presents a promising therapeutic strategy in oncology by concurrently inhibiting tumor angiogenesis and epigenetic regulation.[1]

Chemical Properties and Synthesis

This compound is a 4-(benzofuran-6-yloxy)quinazoline derivative. The design of this molecule integrates the pharmacophores of fruquintinib, a known VEGFR inhibitor, and vorinostat, an HDAC inhibitor.[1]

Synthesis of this compound:

The synthesis of this compound is a multi-step process. A key step involves the reaction of a substituted quinazoline intermediate with a benzofuran derivative. The final compound is obtained after a series of reactions including nucleophilic substitution and deprotection steps. For detailed synthetic procedures, please refer to the primary publication.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of VEGFR-2 and HDAC1.

  • VEGFR-2 Inhibition: By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks the phosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1]

  • HDAC Inhibition: this compound also targets HDAC1, a class I histone deacetylase. Inhibition of HDAC1 leads to an increase in the acetylation of histones and other proteins, resulting in the modulation of gene expression. This can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[1]

The dual inhibitory action of this compound on these two key cancer-related targets suggests a synergistic anti-tumor effect.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro assays.

Enzymatic Inhibition
TargetIC50 (nM)
VEGFR-257.83
HDAC19.82

Table 1: In vitro enzymatic inhibitory activity of this compound.[1]

Antiproliferative Activity
Cell LineCancer TypeIC50 (μM)
MCF-7Breast Cancer17.86
A549Lung Cancer4.59
HeLaCervical Cancer1.49
HUVECHuman Umbilical Vein Endothelial Cells3.43

Table 2: Antiproliferative activity of this compound against various human cancer cell lines and HUVECs after 72 hours of treatment.[1]

Cellular Mechanisms
  • Cell Cycle Arrest: In HeLa cells, treatment with this compound led to cell cycle arrest at the S and G2/M phases.[1]

  • Induction of Apoptosis: this compound was shown to induce significant apoptosis in HeLa cells.[1]

  • Anti-angiogenic Effect: The compound demonstrated a significant anti-angiogenic effect in a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Experimental Protocols

VEGFR-2 Kinase Assay

The inhibitory activity of this compound against VEGFR-2 was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The general steps are as follows:

  • Recombinant human VEGFR-2 kinase is incubated with the test compound (this compound) at various concentrations.

  • A specific substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

HDAC1 Enzymatic Assay

The HDAC1 inhibitory activity was evaluated using a fluorometric assay. The principle of this assay is the deacetylation of a fluorogenic substrate by HDAC1.

  • Recombinant human HDAC1 enzyme is incubated with this compound at various concentrations.

  • A fluorogenic acetylated peptide substrate is added.

  • HDAC1 deacetylates the substrate.

  • A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • The fluorescence is measured using a microplate reader.

  • The IC50 value is determined from the dose-response curve.

Cell Proliferation Assay (CCK-8 Assay)

The antiproliferative activity of this compound was assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • Cancer cells (MCF-7, A549, HeLa) and HUVECs are seeded in 96-well plates.

  • After cell attachment, they are treated with various concentrations of this compound for 72 hours.

  • CCK-8 solution is added to each well and incubated for a specified time.

  • The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle was analyzed by flow cytometry using propidium iodide (PI) staining.

  • HeLa cells are treated with different concentrations of this compound for a specified duration.

  • Cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase A to remove RNA.

  • Cells are then stained with a solution containing the DNA-binding fluorescent dye, propidium iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

The induction of apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

  • HeLa cells are treated with various concentrations of this compound.

  • After treatment, both adherent and floating cells are collected and washed.

  • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.

  • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

HUVEC Tube Formation Assay

The anti-angiogenic potential of this compound was evaluated by its ability to inhibit the formation of capillary-like structures by HUVECs.

  • A 96-well plate is coated with Matrigel, which provides an extracellular matrix-like substrate.

  • HUVECs are seeded onto the Matrigel-coated wells.

  • The cells are treated with different concentrations of this compound.

  • The plate is incubated to allow for the formation of tube-like structures.

  • The formation of the tubular network is observed and photographed under a microscope.

  • The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Vegfr2_IN_13 This compound Vegfr2_IN_13->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

HDAC_Inhibition_Mechanism Vegfr2_IN_13 This compound HDAC1 HDAC1 Vegfr2_IN_13->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: Mechanism of action of this compound as an HDAC1 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_compound Compound EnzymeAssay Enzymatic Assays (VEGFR-2 & HDAC1) CellProlif Cell Proliferation Assay (CCK-8) CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V/PI) TubeFormation Tube Formation Assay (HUVEC) Compound This compound Compound->EnzymeAssay

References

In-Depth Technical Guide: Vegfr-2-IN-13 (Compound 19a)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2839104-01-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-13, also identified as compound 19a in the primary scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the VEGFR-2 tyrosine kinase, this compound presents a promising avenue for anticancer therapeutic development. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory and antiproliferative activities, mechanism of action, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 19a) as reported in the literature.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity [1]

CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)
This compound (19a)VEGFR-23.4Sorafenib3.12

Table 2: Antiproliferative Activity [1]

CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
This compound (19a)MCF-7 (Breast Cancer)8.2Sorafenib3.51
This compound (19a)HepG2 (Liver Cancer)5.4Sorafenib2.17

Table 3: Apoptosis-Related Protein Expression in HepG2 Cells [4]

ProteinEffect of this compound (19a)
Bax2.33-fold increase
Bcl-21.88-fold decrease
Cleaved Caspase-32.44-fold increase
Cleaved Caspase-92.69-fold increase

Mechanism of Action

This compound exerts its anticancer effects through the potent inhibition of VEGFR-2, which disrupts downstream signaling pathways crucial for angiogenesis and tumor cell survival. The binding of VEGF to VEGFR-2 typically initiates a signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival.[5] By inhibiting the kinase activity of VEGFR-2, this compound effectively blocks these pro-angiogenic signals.

Furthermore, studies on the HepG2 human liver cancer cell line have demonstrated that this compound disrupts the cell cycle by inducing arrest in the G2/M phase.[1][2][3] This cell cycle arrest is accompanied by the induction of apoptosis, as evidenced by a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] The elevated ratio of Bax to Bcl-2, along with the increased expression of cleaved caspases-3 and -9, confirms the activation of the intrinsic apoptotic pathway.[4]

Signaling and Experimental Workflow Diagrams

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Apoptosis Apoptosis CellCycleArrest G2/M Arrest Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibitor->Apoptosis Inhibitor->CellCycleArrest

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation A Compound Synthesis ([1,2,4]triazolo[4,3-a]quinoxalines) B VEGFR-2 Kinase Assay (IC50 Determination) A->B C Cell Culture (MCF-7, HepG2) A->C H Data Analysis & Interpretation B->H D Antiproliferative Assay (MTT) (IC50 Determination) C->D E Cell Cycle Analysis (Flow Cytometry) (G2/M Arrest) C->E F Apoptosis Assay (Flow Cytometry) (Annexin V/PI) C->F G Western Blot Analysis (Bax, Bcl-2, Caspases) C->G D->H E->H F->H G->H

Caption: General experimental workflow for the evaluation of this compound.

Experimental Protocols

The following are representative protocols for the key experiments cited. Note that the specific details from the primary publication by Alsaif NA, et al. were not fully available and these protocols are based on standard, widely accepted methodologies.

Synthesis of[1][3][6]triazolo[4,3-a]quinoxaline Derivatives (General Procedure)

A general method for the synthesis of the chemical class to which this compound belongs involves the reaction of 2,3-dichloroquinoxaline with hydrazine to produce 2-chloro-3-hydrazinyl quinoxaline.[6] This intermediate is then condensed with appropriate orthoesters in boiling carboxylic acids. The resulting 4-chloro-[1][3][7]triazolo[4,3-a]quinoxaline can then be further modified by reaction with various amines to yield the final products.[6]

VEGFR-2 Kinase Assay

The inhibitory activity of this compound against the VEGFR-2 kinase can be determined using a commercially available kinase assay kit, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.

  • Reagent Preparation: Prepare the 1x Kinase assay buffer, ATP solution, and substrate solution as per the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the 1x Kinase assay buffer.

  • Kinase Reaction: To a 96-well plate, add the diluted VEGFR-2 enzyme, the test compound dilutions, and the substrate solution.

  • Initiation and Incubation: Initiate the reaction by adding the ATP solution. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) which measures the amount of ATP remaining in the well.

  • Data Analysis: Measure luminescence using a microplate reader. The IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Antiproliferative (MTT) Assay

The antiproliferative activity of this compound against cancer cell lines such as MCF-7 and HepG2 can be assessed using the MTT assay.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of HepG2 cells can be analyzed by flow cytometry using propidium iodide (PI) staining.[1]

  • Cell Treatment: Treat HepG2 cells with this compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis in HepG2 cells by this compound can be quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.[10]

  • Cell Treatment: Treat HepG2 cells with this compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a highly potent small molecule inhibitor of VEGFR-2 kinase. The available data demonstrates its efficacy in inhibiting VEGFR-2, suppressing the proliferation of cancer cell lines, and inducing cell cycle arrest and apoptosis. These findings underscore the potential of this compound as a lead compound for the development of novel anti-angiogenic and anticancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Vegfr-2-IN-13: A Potent Kinase Inhibitor for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-13, also identified as compound 19a in the primary literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As a member of the[1][2][3]triazolo[4,3-a]quinoxaline class of compounds, this compound demonstrates significant potential as a tool for cancer research and as a lead compound for the development of novel anti-angiogenic therapies. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols to facilitate its study and application in a research setting.

Core Compound Data

This compound has been characterized by its potent inhibition of VEGFR-2 and its antiproliferative effects against various cancer cell lines. The key quantitative data from the primary literature are summarized below for easy reference and comparison.

ParameterValueCell Line/TargetReference CompoundReference Value
VEGFR-2 Inhibition (IC50) 3.4 nMRecombinant Human VEGFR-2Sorafenib3.12 nM
Antiproliferative Activity (IC50) 8.2 µMMCF-7 (Breast Cancer)Sorafenib3.51 µM
5.4 µMHepG2 (Liver Cancer)Sorafenib2.17 µM
Cell Cycle Arrest G2/M PhaseHepG2--
Apoptosis Induction (HepG2)
Pro-apoptotic Bax Expression2.33-fold increaseHepG2--
Anti-apoptotic Bcl-2 Expression1.88-fold decreaseHepG2--
Cleaved Caspase-3 Expression2.44-fold increaseHepG2--
Cleaved Caspase-9 Expression2.69-fold increaseHepG2--

Mechanism of Action

This compound exerts its anticancer effects through the inhibition of VEGFR-2, leading to the disruption of downstream signaling pathways crucial for tumor angiogenesis and cell survival. In HepG2 liver cancer cells, treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. This apoptotic response is mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade, as evidenced by the increased expression of cleaved caspase-3 and caspase-9.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.

cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Vegfr2_IN_13 This compound Vegfr2_IN_13->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

cluster_workflow Experimental Workflow start Start reagents Prepare Reagents: - Recombinant VEGFR-2 - ATP - Substrate - this compound start->reagents incubation Incubate at 30°C reagents->incubation detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->detection readout Measure Luminescence detection->readout analysis Calculate IC50 readout->analysis

Caption: In Vitro VEGFR-2 Kinase Assay Workflow.

cluster_workflow Experimental Workflow start Start cell_culture Culture HepG2/MCF-7 Cells start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilization Solution (e.g., DMSO) incubation->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 readout->analysis

Caption: MTT Assay Workflow for Antiproliferative Activity.

cluster_workflow Experimental Workflow start Start cell_culture Culture HepG2 Cells start->cell_culture treatment Treat with this compound cell_culture->treatment harvest Harvest & Fix Cells treatment->harvest staining Stain with Propidium Iodide (PI) & RNase Treatment harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry analysis Determine Cell Cycle Distribution flow_cytometry->analysis cluster_workflow Experimental Workflow start Start cell_culture Culture HepG2 Cells start->cell_culture treatment Treat with this compound cell_culture->treatment staining Stain with Annexin V-FITC & PI treatment->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry analysis Quantify Apoptotic Cells flow_cytometry->analysis cluster_workflow Experimental Workflow start Start cell_culture Culture & Treat HepG2 Cells start->cell_culture lysis Lyse Cells & Quantify Protein cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (Bax, Bcl-2, Caspases) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Protein Expression detection->analysis

References

The Target Selectivity Profile of Advanced VEGFR-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity of prominent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to be an essential resource for professionals in the fields of oncology, angiogenesis research, and drug discovery.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, the VEGFR-2 signaling pathway is often hijacked by tumors to promote their growth and metastasis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have demonstrated significant clinical efficacy. However, the selectivity of these inhibitors is a critical determinant of their therapeutic window, influencing both their efficacy and toxicity profiles. This guide focuses on the selectivity of three well-characterized VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib.

Quantitative Target Selectivity Profiles

The inhibitory activity of Sorafenib, Sunitinib, and Axitinib against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Kinase Selectivity Profile of Sorafenib
Target KinaseIC50 (nM)
VEGFR-2 90
VEGFR-126
VEGFR-320
PDGFR-β57
c-Kit68
FLT358
RET43
Raf-16
B-Raf22
B-Raf (V600E)38
Table 2: Kinase Selectivity Profile of Sunitinib
Target KinaseIC50 (nM)
VEGFR-2 (Flk-1) 80 [3]
PDGFRβ2[3]
c-Kit<100 (Potent Inhibition)[4]
FLT3 (Wild-type)250[3]
FLT3 (ITD)50[3]
FLT3 (Asp835)30[3]
Table 3: Kinase Selectivity Profile of Axitinib
Target KinaseIC50 (nM)
VEGFR-2 0.2 [5]
VEGFR-10.1[5]
VEGFR-30.1-0.3[5]
PDGFRα>1000[5]
PDGFRβ1.6[5]
c-Kit1.7

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the target selectivity and cellular activity of VEGFR-2 inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2 and other kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of remaining ATP is quantified, typically using a fluorescence- or luminescence-based readout.[6][7]

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., GST fusion protein)[3]

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP

  • Substrate (e.g., a biotinylated peptide or a generic substrate like poly-Glu,Tyr)[3]

  • Test compound (e.g., Sorafenib, Sunitinib, Axitinib) dissolved in DMSO

  • Detection reagents (e.g., phospho-specific antibody, ADP-Glo™, HTRF® reagents)[8]

  • Microplate reader (fluorescence, luminescence, or time-resolved fluorescence)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in kinase buffer to the desired concentrations.

  • Kinase Reaction:

    • To the wells of a microplate, add the kinase buffer.

    • Add the test compound dilutions (and DMSO as a vehicle control).

    • Add the recombinant kinase to each well.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction (e.g., by adding EDTA).

    • Add the detection reagents according to the manufacturer's protocol. This may involve an antibody that recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced.

    • Incubate to allow for the detection reaction to occur.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

    • Subtract the background signal (wells with no kinase).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.

Objective: To determine the cellular potency of a test compound in inhibiting VEGF-induced VEGFR-2 activation.

Principle: Cells that endogenously or exogenously express VEGFR-2 are stimulated with VEGF in the presence or absence of a test compound. The level of VEGFR-2 phosphorylation at specific tyrosine residues is then quantified using methods like ELISA or Western blotting.[9][10]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2.[10]

  • Cell culture medium and supplements.

  • Recombinant human VEGF.

  • Test compound dissolved in DMSO.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • ELISA kit for phospho-VEGFR-2 (e.g., recognizing pY1175) or antibodies for Western blotting (anti-phospho-VEGFR-2 and anti-total-VEGFR-2).[9][11]

  • Microplate reader (for ELISA) or Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and grow to a desired confluency.

    • Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound (and DMSO as a vehicle control) for a specific time (e.g., 1-2 hours).

    • Stimulate the cells with a predetermined concentration of VEGF for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with cold PBS.

    • Add ice-cold lysis buffer to each well to extract cellular proteins.

    • Collect the cell lysates and clarify by centrifugation.

  • Quantification of Phospho-VEGFR-2 (ELISA Method):

    • Add the cell lysates to the wells of a microplate pre-coated with a capture antibody against total VEGFR-2.[9]

    • Incubate to allow the capture of VEGFR-2.

    • Wash the wells to remove unbound material.

    • Add a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-pY1175).[9]

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate (e.g., TMB) and measure the color development using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 amount (determined in a parallel assay or by Western blot).

    • Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Vascular_Permeability Vascular Permeability PKC->Vascular_Permeability Cell_Survival Cell Survival Akt->Cell_Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration

VEGFR-2 Signaling Pathway

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Compound_Library Test Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Selectivity_Panel Kinase Selectivity Panel (Profiling against >100 kinases) Dose_Response->Selectivity_Panel Cell_Based_Assay Cellular Target Engagement (e.g., Phospho-VEGFR-2 Assay) Selectivity_Panel->Cell_Based_Assay Potent & Selective Hits Functional_Assay Functional Cellular Assays (Proliferation, Migration, Tube Formation) Cell_Based_Assay->Functional_Assay Animal_Models In Vivo Efficacy & PK/PD (Xenograft Models) Functional_Assay->Animal_Models Active in Cells Lead_Candidate Lead Candidate Animal_Models->Lead_Candidate

Kinase Inhibitor Profiling Workflow

References

Unraveling the Apoptotic Cascade: A Technical Guide to Vegfr-2-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, Vegfr-2-IN-13, induces apoptosis in cancer cells. By targeting VEGFR-2, a key regulator of angiogenesis, this compound disrupts vital signaling pathways, ultimately leading to programmed cell death. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the pro-apoptotic effects of this compound.

Quantitative Analysis of Apoptotic Induction

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified through various in vitro assays. The following tables summarize the key quantitative data, offering a comparative overview of its potency against different cancer cell lines and its impact on crucial apoptotic markers.

Cell LineIC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
A549 (Lung)10.6114.10
HepG-2 (Liver)9.527.31
Caco-2 (Colon)12.459.25
MDA (Breast)11.52Not Specified
Table 1: In vitro cytotoxicity of a representative VEGFR-2 inhibitor (Compound 11) against various human cancer cell lines.[1][2][3]
ParameterFold Change vs. Control
Apoptosis Rate (HepG-2 cells)8.8-fold increase (from 5% to 44%)
BAX/Bcl-2 Ratio4-fold increase
Caspase-3 Level2.3-fold increase
p53 Expression3-fold increase
Table 2: Quantitative impact of a representative VEGFR-2 inhibitor (Compound 11) on key apoptotic markers in HepG-2 cells.[1]

Core Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity.

Methodology:

  • The VEGFR-2 Kinase Assay Kit (BPS-Bioscience, USA) is utilized.

  • The assay is performed according to the manufacturer's instructions.

  • Various concentrations of the test compound are incubated with the VEGFR-2 enzyme and its substrate.

  • The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.

  • The percentage of inhibition relative to a control (e.g., Sorafenib) is calculated.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[1][3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine cell viability and cytotoxicity.

Methodology:

  • Human cancer cell lines (e.g., A549, HepG-2, Caco-2, MDA) are seeded in 96-well plates.

  • After cell attachment, they are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • HepG-2 cells are treated with the IC50 concentration of the test compound for 48 hours.

  • The cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cells are resuspended in a binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry.

  • Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells.

  • PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

  • The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[1][4]

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

  • HepG-2 cells are treated with the test compound.

  • Total protein is extracted from the cells.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., BAX, Bcl-2, Caspase-3, p53).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).[1]

Visualizing the Molecular Cascade

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound-induced apoptosis.

Vegfr2_Inhibitor_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_pi3k_akt Pro-Survival Pathway cluster_apoptotic Pro-Apoptotic Pathway VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Vegfr2_IN_13 This compound Vegfr2_IN_13->VEGFR2 Inhibits p53 p53 Vegfr2_IN_13->p53 Upregulates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits p53->Bax Upregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Signaling pathway of this compound induced apoptosis.

Experimental_Workflow_Apoptosis_Assay cluster_cell_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis Seed_Cells Seed HepG-2 Cells Treat_Cells Treat with this compound (IC50) Seed_Cells->Treat_Cells Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC & PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cell Population Flow_Cytometry->Quantify_Apoptosis

Figure 2: Workflow for Annexin V-FITC/PI apoptosis assay.

By inhibiting the VEGFR-2 signaling pathway, this compound effectively downregulates pro-survival signals mediated by the PI3K/Akt pathway, leading to a decrease in the anti-apoptotic protein Bcl-2.[5][6] Concurrently, it upregulates the expression of the tumor suppressor p53, which in turn increases the levels of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio triggers the activation of executioner caspases, such as Caspase-3, culminating in the induction of apoptosis.[1][7] The multifaceted approach of this compound, targeting both survival and death pathways, underscores its potential as a promising anti-cancer therapeutic agent.

References

Vegfr-2-IN-13: A Potent Inhibitor of Angiogenesis and Proliferation in HepG2 Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Overexpression of VEGFR-2 is observed in various cancers, including hepatocellular carcinoma (HCC), making it a prime target for anticancer therapies.[3] Vegfr-2-IN-13, also identified as compound 19a, has emerged as a potent and selective inhibitor of VEGFR-2, demonstrating significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the effects of this compound on HepG2 human hepatocellular carcinoma cells, detailing its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action

This compound exerts its anticancer effects on HepG2 cells through a dual mechanism: the direct inhibition of VEGFR-2 kinase activity and the subsequent induction of cell cycle arrest and apoptosis. Its high potency against VEGFR-2 disrupts the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency against both its molecular target and cancer cell proliferation.

Table 1: Inhibitory Activity of this compound
TargetMetricThis compoundSorafenib (Reference)
VEGFR-2 KinaseIC503.4 nM[4][5]3.12 nM[4][5]
HepG2 Cell ProliferationIC505.4 µM[4][5]2.17 µM[4][5]

Effects on HepG2 Cancer Cells

Cell Cycle Arrest

Treatment of HepG2 cells with this compound leads to a significant disruption of the normal cell cycle progression. Specifically, the compound induces cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting cell division.[4][5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in HepG2 cells.[6][7] This is achieved through the modulation of key apoptotic regulatory proteins.

Table 2: Effect of this compound on Apoptotic Markers in HepG2 Cells
Apoptotic MarkerEffectFold Change vs. Control
Bax (Pro-apoptotic)Upregulation2.33-fold increase[8]
Bcl-2 (Anti-apoptotic)Downregulation1.88-fold decrease[8]
Cleaved Caspase-9Upregulation2.69-fold increase[8]
Cleaved Caspase-3Upregulation2.44-fold increase[8]

The significant increase in the Bax/Bcl-2 ratio, coupled with the activation of the caspase cascade, confirms the induction of the intrinsic apoptotic pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Vegfr2_IN_13 This compound Vegfr2_IN_13->VEGFR2 Inhibits Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2 Bcl-2 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis Vegfr2_IN_13_effect->Bax Upregulates (2.33x) Vegfr2_IN_13_effect->Bcl2 Downregulates (1.88x)

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_kinase_assay Biochemical Assay cluster_data Data Analysis HepG2 Culture HepG2 Cells Treatment Treat with this compound (Varying Concentrations) HepG2->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Analysis Analyze Data: - IC50 Values - Cell Cycle Distribution - Apoptosis Rate - Protein Levels MTT->Analysis Flow->Analysis WB->Analysis Kinase VEGFR-2 Kinase Assay (IC50) Kinase->Analysis

References

Methodological & Application

Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a downstream signaling cascade promoting endothelial cell proliferation, migration, and survival.[4][5] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[3][5] Vegfr-2-IN-13 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound on recombinant human VEGFR-2.

Principle of the Assay

The in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of this compound is quantified by measuring the reduction in substrate phosphorylation in the presence of the compound. The amount of phosphorylated substrate can be detected using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection of the phosphorylated substrate. This protocol will focus on a luminescence-based method.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Recombinant Human VEGFR-2 (GST-tagged)BPS Bioscience40301-80°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ATP (500 µM)BPS Bioscience79686-20°C
PTK Substrate (Poly (Glu:Tyr, 4:1))BPS Bioscience40217-20°C
This compound(Specify Supplier)(Specify Catalog #)-20°C
Kinase-Glo® MAXPromegaV6071-20°C
DMSO(Specify Supplier)(Specify Catalog #)Room Temperature
White, 96-well plateBPS Bioscience79696Room Temperature
Dithiothreitol (DTT, 1 M) (optional)(Specify Supplier)(Specify Catalog #)-20°C

Experimental Protocol

Reagent Preparation
  • 1x Kinase Buffer: Prepare 3 ml of 1x Kinase Buffer by diluting 600 µl of 5x Kinase Buffer 1 with 2400 µl of sterile deionized water. This is sufficient for approximately 100 reactions.[1] If desired, DTT can be added to the 1x Kinase Buffer to a final concentration of 1 mM.

  • VEGFR-2 Enzyme Dilution: Thaw the recombinant VEGFR-2 enzyme on ice. Briefly centrifuge the tube to collect the contents. Dilute the enzyme to a working concentration of 1 ng/µl with 1x Kinase Buffer. Keep the diluted enzyme on ice. Avoid multiple freeze-thaw cycles.[1]

  • This compound Stock and Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From the stock solution, prepare serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure
  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µl reaction, mix the following components:

    • 6 µl of 5x Kinase Buffer 1

    • 1 µl of 500 µM ATP

    • 1 µl of 50x PTK substrate

    • 17 µl of sterile deionized water[1]

  • Plate Setup:

    • Add 25 µl of the master mixture to each well of a white 96-well plate.[1]

    • Test Wells: Add 5 µl of the diluted this compound solutions to the respective wells.

    • Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µl of the diluted VEGFR-2 enzyme (1 ng/µl).

    • To the "Blank" wells, add 20 µl of 1x Kinase Buffer.[1]

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After the incubation period, add 50 µl of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

Data Analysis

The inhibitory activity of this compound is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Percent Inhibition:

% Inhibition = 100 x [1 - (Luminescenceinhibitor - Luminescenceblank) / (Luminescencepositive control - Luminescenceblank)]

Data Presentation

Table 1: Hypothetical Inhibition Data for this compound against VEGFR-2

This compound (nM)Average Luminescence (RLU)% Inhibition
0 (Positive Control)850,0000
1765,00010
10425,00050
100127,50085
100042,50095
Blank10,000-

Table 2: Summary of IC₅₀ Values

CompoundIC₅₀ (nM)
This compound10
Sorafenib (Reference)3.12[3]

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR/Flk-1) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K GRB2 GRB2 VEGFR2->GRB2 Shc Shc VEGFR2->Shc Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Ras Ras GRB2->Ras Shc->GRB2 Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway.

Kinase_Assay_Workflow ReagentPrep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor) MasterMix 2. Prepare Master Mixture (Buffer, ATP, Substrate) ReagentPrep->MasterMix PlateSetup 3. Plate Setup (Add Master Mix, Inhibitor/Control) MasterMix->PlateSetup EnzymeAdd 4. Add VEGFR-2 Enzyme PlateSetup->EnzymeAdd Incubation 5. Incubate at 30°C for 45 min EnzymeAdd->Incubation Detection 6. Add Kinase-Glo® Reagent Incubation->Detection Read 7. Read Luminescence Detection->Read Analysis 8. Data Analysis (% Inhibition, IC50) Read->Analysis

Caption: In vitro kinase assay workflow.

References

Application Notes and Protocols for Vegfr-2-IN-13 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Vegfr-2-IN-13 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its biological activity.

Mechanism of Action

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3] this compound acts as a Type II inhibitor, binding to a hydrophobic pocket adjacent to the ATP-binding site, thereby preventing receptor phosphorylation and subsequent signal transduction.[1][2]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Phosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vegfr_2_IN_13 This compound Vegfr_2_IN_13->VEGFR2:f2 Inhibition

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC₅₀ (nM)
VEGFR-226.38
VEGFR-1350
VEGFR-3425
PDGFRβ890
c-Kit1250

IC₅₀ values were determined by in vitro kinase assays.

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
HUVECNormal Endothelial> 50
HT-29Colon Cancer1.14
MKN-45Gastric Cancer2.5
A549Lung Cancer5.85
HepG2Liver Cancer4.61
MCF-7Breast Cancer9.77

IC₅₀ values were determined after 72 hours of continuous exposure using a standard cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the anti-proliferative effect of this compound on various cancer cell lines.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to attach overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with different concentrations C->D E Incubate for 48-72 hours D->E F Add MTS/MTT reagent E->F G Incubate for 1-4 hours F->G H Measure absorbance at 490 nm G->H I Calculate cell viability (%) H->I J Plot dose-response curve and determine IC₅₀ I->J

Figure 2: Workflow for determining cell viability upon treatment with this compound.

Materials:

  • Target cancer cell lines (e.g., HT-29, A549)

  • Complete growth medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is below 0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 6-well cell culture plates

  • This compound

  • Recombinant human VEGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Starve the cells in a serum-free medium for 12-16 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • VEGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control (β-actin).

Western_Blot_Logic cluster_conditions Experimental Conditions cluster_results Expected Results (p-VEGFR-2 Levels) cluster_conclusion Conclusion A Control (No Treatment) Res_A Basal A->Res_A B VEGF Only Res_B High B->Res_B C VEGF + this compound (Low Dose) Res_C Medium C->Res_C D VEGF + this compound (High Dose) Res_D Low/Basal D->Res_D Conclusion This compound inhibits VEGF-induced VEGFR-2 phosphorylation in a dose-dependent manner Res_A->Conclusion Res_B->Conclusion Res_C->Conclusion Res_D->Conclusion

Figure 3: Logical flow of a Western blot experiment to test this compound efficacy.

Troubleshooting

  • Low Potency in Cell-Based Assays:

    • Ensure the compound is fully dissolved in DMSO and diluted properly in the culture medium.

    • Verify the expression level of VEGFR-2 in the chosen cell line.

    • Optimize the treatment duration.

  • High Background in Western Blots:

    • Ensure complete blocking of the membrane.

    • Optimize antibody concentrations and washing steps.

    • Use fresh lysis buffer with protease and phosphatase inhibitors.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Determining the Optimal Concentration of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor growth and metastasis makes it a critical target for cancer therapy.[3][4] This document provides detailed application notes and protocols for determining the optimal experimental concentration of a VEGFR-2 inhibitor, using "Vegfr-2-IN-13" as a placeholder for any novel or uncharacterized inhibitor of this class. Since specific data for a compound named "this compound" is not publicly available, this guide will focus on the principles and methodologies for establishing effective concentrations for any new VEGFR-2 inhibitor.

The optimal concentration of an inhibitor is crucial for achieving maximal target inhibition with minimal off-target effects and cytotoxicity. The following sections will guide researchers through a systematic approach to determine the appropriate concentration range for both in vitro and cell-based assays.

Data Presentation: Reported Inhibitory Concentrations of Various VEGFR-2 Inhibitors

To provide a reference for the expected potency of VEGFR-2 inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors against the VEGFR-2 kinase and various cancer cell lines. These values can serve as a starting point for designing dose-response experiments for a new inhibitor like "this compound".

Inhibitor NameTargetIC50 (µM)Cell Line(s)
SorafenibVEGFR-20.082 - 0.588-
Compound 11 VEGFR-20.192-
Compound 10e VEGFR-20.241-
Compound 13a VEGFR-20.258-
Compound 88d, 88e, 88k VEGFR-20.31 - 0.35-
Compound 7 VEGFR-20.340-
Compound 91b, 91e VEGFR-20.53 - 0.61-
Sorafenib-7.31 - 10.75HepG-2, Caco-2, MDA, A549
Compound 88k -5.85 - 10.42A549, PC-3, MDA-MB-231, HepG2
Compound 11 -9.52 - 12.45HepG-2, Caco-2, MDA, A549
Compound 91b, 91e -1.14 - 9.77HCT-116, MCF-7

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in kinase assays and cell density in cellular assays.[5]

Experimental Protocols

A logical workflow is essential for determining the optimal concentration of a new inhibitor. The following protocols outline the key experiments.

In Vitro VEGFR-2 Kinase Inhibition Assay

This initial biochemical assay determines the direct inhibitory activity of the compound on the isolated VEGFR-2 kinase.

Objective: To determine the IC50 value of "this compound" against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • "this compound" stock solution (in DMSO)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of VEGFR-2 kinase and substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Inhibitor Dilution: Prepare a serial dilution of "this compound" in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Also, prepare a DMSO-only control.

  • Reaction Initiation: In a 96-well plate, add the VEGFR-2 kinase/substrate solution to each well. Then, add the serially diluted inhibitor or DMSO control.

  • ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Km value for VEGFR-2 to accurately determine the potency of ATP-competitive inhibitors.[5]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which the inhibitor affects the viability of cells. It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Objective: To determine the IC50 of "this compound" on the proliferation of VEGFR-2-expressing cells and to assess its general cytotoxicity.

Materials:

  • VEGFR-2 expressing cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines like HepG2, A549, HCT-116)[6][7]

  • Non-VEGFR-2 expressing cells (as a control for off-target cytotoxicity)

  • Complete cell culture medium

  • "this compound" stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of "this compound" in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial experiment. Replace the medium in the wells with the medium containing the inhibitor dilutions or a DMSO control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation

This assay directly measures the inhibitor's ability to block VEGFR-2 activation in a cellular context.

Objective: To determine the concentration of "this compound" required to inhibit VEGF-induced VEGFR-2 phosphorylation.

Materials:

  • VEGFR-2 expressing cells (e.g., HUVECs)

  • Serum-free cell culture medium

  • Recombinant human VEGF-A

  • "this compound" stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and anti-beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Starvation: Culture cells to near confluency. To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of "this compound" (e.g., ranging from 0.1 to 10 times the kinase IC50) for 1-2 hours. Include a DMSO control.

  • VEGF Stimulation: Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-VEGFR-2, total VEGFR-2, and the loading control. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. The optimal concentration is the lowest concentration that significantly inhibits VEGF-induced phosphorylation.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2_inactive VEGFR-2 (monomer) VEGF->VEGFR2_inactive Binds VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_dimer Dimerizes PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates Ras Ras VEGFR2_dimer->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Responses Cell Proliferation, Migration, Survival PKC->Cell_Responses Akt->Cell_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor This compound Inhibitor->VEGFR2_dimer Inhibits phosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Cellulo cluster_2 Downstream Analysis A 1. VEGFR-2 Kinase Assay B Determine Kinase IC50 A->B C 2. Cell Viability Assay B->C Guides starting concentration D Determine Cellular IC50 C->D E 3. Western Blot for p-VEGFR-2 D->E Guides concentration range F Confirm Target Engagement & Effective Concentration E->F G 4. Functional Assays (e.g., Migration, Tube Formation) F->G Informs functional assay concentrations H Determine Phenotypic Effective Concentration G->H

Caption: Workflow for determining the optimal inhibitor concentration.

Concentration_Logic A Start with broad concentration range (e.g., 10 nM - 100 µM) B Perform Dose-Response Experiments (Kinase & Cell-Based Assays) A->B C Determine IC50 values B->C D Is Cellular IC50 >> Kinase IC50? C->D E Possible poor cell permeability or off-target effects. Consider compound modification. D->E Yes F Select concentration range around Cellular IC50 for functional assays (e.g., 0.1x to 10x IC50) D->F No G Verify target inhibition at selected concentrations via Western Blot F->G H Optimal concentration is the lowest dose with significant target inhibition and desired phenotypic effect with minimal cytotoxicity. G->H

Caption: Logic for selecting the optimal experimental concentration.

References

Application Notes and Protocols for VEGFR-2 Inhibitor: Vegfr-2-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] It is a receptor tyrosine kinase that, upon binding to its ligand (primarily VEGF-A), triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[3][4][5] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling axes.[3][6] Due to its central role in angiogenesis, which is a hallmark of cancer, VEGFR-2 is a significant target for anti-cancer drug development.[2] Small molecule inhibitors targeting the kinase activity of VEGFR-2, such as Vegfr-2-IN-13, are vital tools for both basic research and therapeutic development.

Reconstitution of this compound

Proper reconstitution of the lyophilized inhibitor is critical for ensuring its stability and activity. The following protocol provides a general guideline.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated precision pipettes

Protocol:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from entering the vial, which can affect compound stability.

  • Solvent Addition: Based on the information for the related compound VEGFR-2-IN-6, DMSO is a suitable solvent.[7][8] To prepare a stock solution (e.g., 10 mM), carefully add the calculated volume of anhydrous DMSO to the vial. For example, to make a 10 mM stock from 1 mg of a compound with a molecular weight of 423.5 g/mol (the MW of VEGFR-2-IN-6), you would add 236.1 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately transfer the aliquots to the appropriate storage temperature as detailed below.

Storage and Stability

The stability of this compound is dependent on proper storage conditions, both as a powder and in solution.

  • Lyophilized Powder: The solid form of the inhibitor is generally stable for extended periods. Based on data for VEGFR-2-IN-6, the powder should be stored at -20°C for long-term stability (up to 3 years).[7]

  • Stock Solution in Solvent: Once reconstituted in a solvent like DMSO, the inhibitor is less stable. To maintain integrity, stock solutions should be stored at -80°C.[7][9] Under these conditions, the solution is typically stable for at least 6 months.[7] For short-term use, storage at -20°C may be acceptable for up to one month.[7]

Key Recommendation: Avoid repeated freeze-thaw cycles of the stock solution. Use a fresh aliquot for each experiment.

Quantitative Data Summary

The following table summarizes solubility and storage data for the related inhibitor, VEGFR-2-IN-6, as a reference.

ParameterValue & ConditionsSource(s)
Solubility In DMSO: 25 mg/mL (59.03 mM). Ultrasonic treatment may be needed.[7]
Storage (Powder) -20°C for 3 years.[7]
4°C for 2 years.[7]
Storage (Solvent) In DMSO at -80°C for 6 months.[7][9]
In DMSO at -20°C for 1 month.[7][9]

Visualizations and Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[6] This activation initiates multiple downstream signaling cascades that regulate key cellular processes involved in angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plcg PLCγ/MAPK Pathway VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGF->VEGFR2_dimer Binding & Dimerization PI3K PI3K VEGFR2_dimer->PI3K pY951 PLCG PLCγ VEGFR2_dimer->PLCG pY1175 Akt Akt PI3K->Akt Survival Cell Survival Anti-apoptosis Akt->Survival PKC PKC PLCG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation

Caption: Key VEGFR-2 signaling pathways activated by VEGF-A binding.

Experimental Workflow: Reconstitution and Storage

The following diagram outlines the standardized procedure for preparing and storing the VEGFR-2 inhibitor to ensure experimental reproducibility.

Reconstitution_Workflow start Receive Lyophilized This compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate store_powder Store Powder at -20°C start->store_powder If not reconstituting immediately add_solvent Add Anhydrous DMSO to desired concentration equilibrate->add_solvent dissolve Vortex / Sonicate to Dissolve Completely add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use Use in Experiment (Avoid Freeze-Thaw) store_solution->use

Caption: Workflow for the reconstitution and storage of this compound.

References

Application Note: Apoptosis Detection Assays for the Novel VEGFR-2 Inhibitor, Vegfr-2-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] In many types of cancer, VEGFR-2 is overexpressed, promoting tumor growth and metastasis by supplying tumors with necessary oxygen and nutrients.[1][3] Consequently, VEGFR-2 has become a significant target for the development of selective anticancer agents.[3][4] Vegfr-2-IN-13 is a novel small molecule inhibitor designed to target the VEGFR-2 kinase domain. A key mechanism by which anti-angiogenic agents exert their therapeutic effect is by inducing apoptosis (programmed cell death) in proliferating endothelial cells and, in some cases, directly in tumor cells.[4][5]

This document provides detailed protocols for three common and robust methods to detect and quantify apoptosis induced by this compound:

  • Annexin V/Propidium Iodide (PI) Staining: For detecting early and late-stage apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: For identifying DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase-Glo® 3/7 Assay: For measuring the activity of key executioner caspases.

VEGFR-2 Signaling and Inhibition Leading to Apoptosis

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, such as the PI3K-Akt pathway, which are crucial for endothelial cell survival.[2] By blocking the ATP-binding site of the kinase domain, this compound inhibits this phosphorylation, leading to the downregulation of survival signals and the activation of intrinsic apoptotic pathways.

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain (P) VEGF->VEGFR2:f0 Binding & Dimerization PI3K PI3K VEGFR2:f2->PI3K Activation Akt Akt PI3K->Akt Activation Survival Cell Survival (Anti-Apoptotic) Akt->Survival Promotes Apoptosis Apoptosis (Caspase Activation) Akt->Apoptosis Inhibits Inhibitor This compound Inhibitor->VEGFR2:f2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow Overview

The general workflow for assessing apoptosis involves cell culture, treatment with the inhibitor, preparing cells for the specific assay, data acquisition, and analysis.

Experimental_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Acquisition & Analysis start Start: Culture Cells (e.g., HUVEC, HepG2) treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells (Adherent & Suspension) treatment->harvest caspase Caspase-Glo 3/7 treatment->caspase In-plate assay annexin_v Annexin V/PI Staining harvest->annexin_v tunel TUNEL Assay harvest->tunel flow Flow Cytometry annexin_v->flow tunel->flow microscopy Fluorescence Microscopy tunel->microscopy luminescence Luminometry caspase->luminescence end End: Data Interpretation & Quantification flow->end microscopy->end luminescence->end Assay_Choice_Logic cluster_screen High-Throughput Screening cluster_confirm Confirmation & Quantification cluster_mechanism Mechanism & In Situ Validation q1 Research Question: Does this compound induce cell death? caspase Use Caspase-Glo 3/7 Assay (Fast, Sensitive, Scalable) q1->caspase Initial Screening annexin Use Annexin V/PI Assay (Quantitative, Distinguishes Stages) q1->annexin Detailed Quantification tunel Use TUNEL Assay (Confirms DNA Fragmentation, For Tissue) annexin->tunel Further Validation

References

Troubleshooting & Optimization

Vegfr-2-IN-13 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-13. The following sections address common solubility issues and provide guidance on proper handling and experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: For inhibitors of this class, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a stock solution. One similar compound, VEGFR-2-IN-6, is soluble in DMSO at a concentration of 25 mg/mL (59.03 mM), though this may require sonication to fully dissolve.[1] It is recommended to use freshly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]

Q2: My compound is not dissolving completely in DMSO, even with vortexing. What should I do?

A2: If you are experiencing poor solubility in DMSO, gentle warming and sonication can be effective. Try warming the solution in a water bath at 37°C for a short period. Additionally, using an ultrasonic bath can help break up particulates and facilitate dissolution.[2] Always ensure your vial is securely capped during these procedures.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous solutions. These compounds are typically hydrophobic and have very low solubility in water-based buffers. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into your aqueous experimental medium to reach the final working concentration.

Q4: How should I store the this compound stock solution?

A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. For a similar inhibitor, VEGFR-2-IN-6, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to addressing common solubility challenges with this compound.

Solubility Data Summary

The following table summarizes the solubility of a structurally related compound, VEGFR-2-IN-6, which can be used as a reference.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO2559.03Ultrasonic assistance may be needed. Use newly opened DMSO.[1]
DMSO22.553.1Sonication is recommended.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

This protocol is based on a representative compound from the same inhibitor class.

  • Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents moisture from condensing on the compound.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of a compound with a molecular weight of 423.5 g/mol , you would add 236.13 µL of DMSO.[1]

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied. Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Once the compound is fully dissolved, create single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.

Visual Guides and Diagrams

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][6]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling cascade.

Troubleshooting Workflow for Solubility Issues

If you encounter issues with dissolving this compound, follow this logical workflow to identify and solve the problem.

Troubleshooting_Workflow Start Start: Compound Solubility Issue CheckSolvent Is the solvent anhydrous DMSO? Start->CheckSolvent UseAnhydrous Use fresh, anhydrous DMSO CheckSolvent->UseAnhydrous No CheckConcentration Is the concentration within the recommended range? CheckSolvent->CheckConcentration Yes UseAnhydrous->CheckSolvent AdjustConcentration Adjust to a lower concentration CheckConcentration->AdjustConcentration No ApplyEnergy Did you apply sonication or gentle warming (37°C)? CheckConcentration->ApplyEnergy Yes AdjustConcentration->ApplyEnergy ApplySonication Sonicate for 15-30 min and/or warm gently ApplyEnergy->ApplySonication No CheckParticulates Is the solution clear of particulates? ApplyEnergy->CheckParticulates Yes ApplySonication->CheckParticulates Success Success: Solution is ready. Aliquot and store at -80°C. CheckParticulates->Success Yes ContactSupport Issue persists. Contact Technical Support. CheckParticulates->ContactSupport No

References

Technical Support Center: Troubleshooting Vegfr-2 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide provides general advice for experiments involving small molecule inhibitors of VEGFR-2. Specific details for a compound designated "Vegfr-2-IN-13" are not publicly available. Therefore, this guidance is based on common challenges and solutions applicable to this class of inhibitors. Researchers should always consult the specific product datasheet for the inhibitor they are using.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results obtained with VEGFR-2 inhibitors. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Compound Solubility and Stability

  • Question: My Vegfr-2 inhibitor is not dissolving properly or is precipitating out of solution. What should I do?

    • Answer:

      • Verify Solvent and Concentration: Confirm that you are using the recommended solvent (typically DMSO for initial stock solutions) and that you have not exceeded the compound's solubility limit.[1] Always use freshly opened, anhydrous DMSO to avoid introducing water, which can affect the solubility of many inhibitors.

      • Sonication and Gentle Warming: Aid dissolution by sonicating the solution or gently warming it (e.g., in a 37°C water bath). Avoid excessive heat, which can degrade the compound.

      • Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Some compounds in solution may be less stable than in their powdered form.

      • Working Solution Preparation: When preparing working solutions in aqueous media, it is crucial to dilute the DMSO stock solution sufficiently. The final concentration of DMSO in your cell culture medium should typically be below 0.5% to avoid solvent-induced toxicity. Add the DMSO stock to your aqueous buffer or medium while vortexing to ensure rapid and even dispersion, which can prevent precipitation.

2. Inconsistent or No Inhibition of VEGFR-2 Phosphorylation

  • Question: I am not observing the expected decrease in phosphorylated VEGFR-2 (p-VEGFR2) in my Western blot analysis after treating cells with the inhibitor. What could be the reason?

    • Answer:

      • Inhibitor Concentration and Incubation Time:

        • Concentration: Ensure you are using an appropriate concentration of the inhibitor. The effective concentration can vary significantly between different cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type.

        • Incubation Time: The time required for the inhibitor to take effect can vary. A pre-incubation time of 1-2 hours before VEGF stimulation is common, but this may need to be optimized.

      • VEGF Stimulation:

        • VEGF Activity: Confirm that your VEGF ligand is active and used at a concentration that robustly induces VEGFR-2 phosphorylation in your control cells.

        • Stimulation Time: The peak of VEGFR-2 phosphorylation is often transient, typically occurring within 5-15 minutes of VEGF stimulation. Harvest cell lysates at the optimal time point.

      • Cellular Health and Receptor Expression:

        • Cell Viability: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.

        • VEGFR-2 Expression: Verify that your cell line expresses sufficient levels of VEGFR-2.[2]

      • Western Blotting Technique:

        • Antibody Quality: Use a high-quality, validated antibody specific for phosphorylated VEGFR-2 at the relevant tyrosine residue (e.g., Tyr1175).[3]

        • Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) and a total VEGFR-2 control to ensure equal protein loading and to assess if the inhibitor affects total VEGFR-2 levels.

        • Positive and Negative Controls: Include untreated, VEGF-stimulated cells as a positive control for phosphorylation and cells treated with a known, potent VEGFR-2 inhibitor as a positive inhibitor control.

3. Unexpected Cell Viability or Proliferation Results

  • Question: My cell viability/proliferation assay shows inconsistent results or no effect of the Vegfr-2 inhibitor. Why might this be?

    • Answer:

      • Assay Type and Duration: The choice of assay (e.g., MTT, CCK-8, or a direct cell count) and the duration of the experiment are critical. Inhibition of angiogenesis is often cytostatic rather than cytotoxic. Effects on cell proliferation may take 48-72 hours to become apparent.

      • Cell Line Dependence: The effect of a VEGFR-2 inhibitor on cell viability is highly dependent on the cell line. Endothelial cells, which are primary targets, will be more sensitive than cell lines that do not rely on VEGFR-2 signaling for survival and proliferation.

      • Off-Target Effects: At higher concentrations, small molecule kinase inhibitors can have off-target effects that may confound viability results.[4][5] It is crucial to correlate viability data with direct measures of VEGFR-2 inhibition (e.g., p-VEGFR2 Western blot).

      • Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can interfere with the inhibitor's effect. Consider reducing the serum concentration or using serum-free media during the experiment, if appropriate for your cell line.

4. In Vivo Experiment Challenges

  • Question: I am not observing the expected anti-angiogenic or anti-tumor effects in my animal model. What should I consider?

    • Answer:

      • Pharmacokinetics and Bioavailability: Small molecule inhibitors can have variable pharmacokinetic profiles.[6] Ensure the dosing regimen (dose, frequency, and route of administration) is sufficient to achieve and maintain an effective concentration of the drug at the tumor site.

      • Drug Delivery and Stability: The formulation and delivery vehicle can impact the inhibitor's stability and bioavailability in vivo.

      • Tumor Model: The choice of tumor model is critical. The tumor's vascularity and dependence on VEGF/VEGFR-2 signaling will influence the inhibitor's efficacy.

      • Drug Resistance: Tumors can develop resistance to VEGFR-2 inhibitors through various mechanisms, including the activation of alternative pro-angiogenic pathways.[5][6]

Quantitative Data Summary

The following table summarizes typical IC50 values for several well-characterized VEGFR-2 inhibitors. Note that these values can vary depending on the specific assay conditions and cell types used.

InhibitorTarget(s)VEGFR-2 IC50 (in vitro)Reference
ApatinibVEGFR-2, c-Ret, c-Kit, c-Src1 nM[7]
Ki8751VEGFR-20.9 nM[7]
PazopanibVEGFR1/2/3, PDGFR, FGFR, c-Kit30 nM[7]
RegorafenibVEGFR1/2/3, PDGFRβ, c-Kit, RET, Raf-14.2 nM (murine)[7]
SorafenibVEGFR-2, PDGFR, c-Kit, FLT3, RET, Raf0.08 µM - 0.19 µM[1][8]

Key Experimental Protocols

1. Western Blot for Phospho-VEGFR2 (p-VEGFR2)

  • Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and allow them to adhere and grow to 70-80% confluency.

  • Starvation: Serum-starve the cells for 2-4 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the Vegfr-2 inhibitor at the desired concentrations for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 20-50 ng/mL) for 5-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-VEGFR2 (e.g., Tyr1175) overnight at 4°C. Also, run parallel blots for total VEGFR-2 and a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an appropriate imaging system.

2. Cell Viability Assay (e.g., MTT or CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the Vegfr-2 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).

  • Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds p-VEGFR2 p-VEGFR2 VEGFR-2->p-VEGFR2 Autophosphorylation PI3K PI3K p-VEGFR2->PI3K PLCg PLCg p-VEGFR2->PLCg Cell_Migration Cell Migration p-VEGFR2->Cell_Migration Other pathways Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival PKC PKC PLCg->PKC Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway PKC->Ras/Raf/MEK/ERK Cell_Proliferation Cell Proliferation Ras/Raf/MEK/ERK->Cell_Proliferation Inhibitor This compound Inhibitor->p-VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a Vegfr-2 inhibitor.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Check Compound Solubility & Stability? Start->Check_Compound Check_Protocol Review Experimental Protocol? Check_Compound->Check_Protocol Yes Consult_Datasheet Consult Compound Datasheet Check_Compound->Consult_Datasheet No Check_Cells Assess Cell Health & Receptor Expression? Check_Protocol->Check_Cells Yes Optimize_Dose Optimize Inhibitor Concentration Check_Protocol->Optimize_Dose No Check_Reagents Verify Reagent (e.g., VEGF, Antibody) Activity? Check_Cells->Check_Reagents Yes Run_Controls Run Additional Controls Check_Cells->Run_Controls No Optimize_Time Optimize Incubation/ Stimulation Time Check_Reagents->Optimize_Time No Resolved Issue Resolved Check_Reagents->Resolved Yes Optimize_Dose->Resolved Optimize_Time->Resolved Consult_Datasheet->Check_Compound Run_Controls->Resolved

Caption: A logical workflow for troubleshooting unexpected results in Vegfr-2 inhibitor experiments.

References

How to prevent Vegfr-2-IN-13 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr-2-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent and resolve issues such as precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its primary application is in cancer research and drug development, where it is used to study the effects of inhibiting the VEGFR-2 signaling pathway, which is crucial for tumor growth and metastasis.[1]

Q2: What is the solubility of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] Its solubility in aqueous solutions like cell culture media is significantly lower.

Q3: How should I prepare a stock solution of this compound?

It is highly recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO.[1] Storing the inhibitor in small aliquots at -20°C or -80°C will help to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: My this compound precipitated after I added it to my cell culture media. What is the cause?

Precipitation of hydrophobic compounds like this compound is a common issue when diluting a DMSO stock solution into an aqueous environment like cell culture media. The primary reason is the significant drop in solubility as the highly soluble DMSO environment is replaced by the aqueous media. This can be exacerbated by factors such as the final concentration of the inhibitor, the concentration of DMSO in the media, the temperature, and potential interactions with media components.

Q5: What is the maximum concentration of DMSO that cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%. However, it is crucial to perform a vehicle control experiment with the same final concentration of DMSO to ensure that the observed effects are due to the inhibitor and not the solvent.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to prevent the precipitation of this compound in your cell culture media.

Problem: this compound precipitates out of solution upon addition to cell culture media.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in the media may exceed its aqueous solubility limit.Determine the optimal working concentration through a dose-response experiment. If a high concentration is necessary, consider alternative strategies outlined below.
High DMSO Shock Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate due to localized high concentrations of the inhibitor and a sudden change in solvent polarity.Perform serial dilutions of the DMSO stock solution in DMSO to a lower concentration before the final dilution into the media. This reduces the "DMSO shock."
Low Media Temperature Cold media can decrease the solubility of many compounds.Pre-warm the cell culture media to 37°C before adding the this compound solution.
Interaction with Media Components Components in the media, such as salts (e.g., phosphates) or proteins, can interact with the inhibitor and reduce its solubility.If using a phosphate-buffered saline (PBS) based medium, consider switching to a saline-based solution for dilution, as phosphates can sometimes cause precipitation of small molecules. Minimize the serum concentration if possible, or use a serum-free medium for the initial dissolution before adding serum.
Insufficient Mixing Inadequate mixing upon addition of the inhibitor can lead to localized high concentrations and precipitation.Add the diluted inhibitor dropwise to the media while gently swirling or vortexing the tube.
Use of Co-solvents For particularly challenging solubility issues, the use of a co-solvent system may be necessary.For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80.[2] While less common for in vitro work, a small, non-toxic concentration of such excipients could be tested to improve solubility. Always perform vehicle controls.
Sonication Micro-precipitates may not be visible to the naked eye.Brief sonication of the final working solution in a water bath can help to dissolve small precipitates.[2] Be cautious with sonication as it can generate heat and potentially degrade the compound.

Experimental Protocols

Protocol 1: Standard Dilution Method for Cell Culture Experiments

This protocol is designed to minimize precipitation when preparing a working solution of this compound for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture media (37°C)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Based on the molecular weight of this compound (454.5 g/mol ), dissolve the appropriate amount of powder in DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 4.545 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Prepare Intermediate Dilutions in DMSO:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM). This step is crucial to reduce the final volume of DMSO added to the culture media.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture media to 37°C.

    • Calculate the volume of the appropriate intermediate DMSO stock needed to achieve your desired final concentration in the media. Aim for a final DMSO concentration of ≤ 0.5%.

    • Add the calculated volume of the intermediate DMSO stock dropwise to the pre-warmed media while gently vortexing or swirling.

  • Visual Inspection and Use:

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

    • Add the final working solution to your cell cultures immediately.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of VEGFR-2, which is the target of this compound. Inhibition of VEGFR-2 blocks the downstream signaling cascades that lead to angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Preparing Working Solutions

This workflow diagram outlines the recommended steps to prepare a working solution of this compound while minimizing the risk of precipitation.

Experimental_Workflow A Weigh this compound Powder B Dissolve in Anhydrous DMSO to make 10 mM Stock Solution A->B C Aliquot and Store Stock at -80°C B->C D Prepare Intermediate Dilutions in DMSO (e.g., 1 mM, 100 µM) C->D F Add Intermediate Dilution Dropwise to Pre-warmed Media (Final DMSO ≤ 0.5%) D->F E Pre-warm Cell Culture Media to 37°C E->F G Gently Vortex/Swirl F->G H Visually Inspect for Precipitation G->H I Use Immediately in Experiment H->I Clear J Troubleshoot: Re-evaluate Concentration or Dilution Method H->J Precipitate

Caption: Recommended workflow for preparing this compound working solutions.

References

Vegfr-2-IN-13 inconsistent assay results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "Vegfr-2-IN-13" is not publicly available. This guide provides troubleshooting advice and technical information applicable to small molecule inhibitors of VEGFR-2, addressing common sources of inconsistent assay results encountered by researchers.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that can lead to variability and inconsistent results in VEGFR-2 kinase assays.

Question Answer and Troubleshooting Steps
Why am I seeing high variability between replicate wells? High variability can stem from several sources: - Pipetting Inaccuracy: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix all reagents thoroughly before dispensing. - Edge Effects: Evaporation can concentrate reagents in the outer wells of a plate. To mitigate this, avoid using the outermost wells or fill them with a buffer/media to maintain humidity. - Incomplete Reagent Mixing: After adding reagents to a well, ensure proper mixing by gently tapping the plate or using a plate shaker, being careful to avoid cross-contamination.
My IC50 value is significantly different from previous experiments or published data. A shifting IC50 value is a common problem and can be attributed to: - Compound Stability: The inhibitor may be unstable in your assay buffer or sensitive to freeze-thaw cycles. Aliquot the compound upon receipt and store it under recommended conditions. Prepare fresh dilutions for each experiment from a stock solution.[1] - ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km of the enzyme for ATP, for comparability between experiments.[2] - Enzyme Activity/Batch: The specific activity of the recombinant VEGFR-2 enzyme can vary between batches. If you switch to a new lot of enzyme, re-validation of your assay is recommended. - Assay Incubation Time: Ensure incubation times for the kinase reaction are consistent. A longer incubation might lead to a lower apparent IC50.
The inhibitor shows no activity or very low potency. If the inhibitor appears inactive, consider the following: - Solubility Issues: The compound may be precipitating out of solution at the tested concentrations. Visually inspect your solutions. If precipitation is suspected, try dissolving the compound in a different solvent or using a lower concentration range. The final DMSO concentration in the assay should typically not exceed 1%.[1] - Incorrect Assay Conditions: Verify that all assay components (buffer pH, salt concentration, co-factors) are correct for optimal VEGFR-2 activity. - In-vitro vs. In-vivo Discrepancy: An inhibitor that is active in a cell-based (in-vivo) context may appear inactive in a biochemical (in-vitro) assay if it is a pro-drug that requires metabolic activation, or if its mechanism is not direct kinase inhibition.[3]
My assay signal is noisy or shows high background. High background can mask the true inhibitory effect: - Compound Interference: Some test compounds can interfere with the assay detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts.[4] Run a control plate with the compound and detection reagents but without the enzyme to check for interference. - Reagent Quality: Ensure all buffers and reagents are fresh and not contaminated. Old or improperly stored ATP can hydrolyze, leading to high background in ADP-detection assays.
Why are my cell-based assay results inconsistent? Cell-based assays introduce additional layers of complexity: - Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Senescent or unhealthy cells will respond poorly and inconsistently. - Serum Components: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period.[3] - Cell Density: Ensure that cells are seeded at a consistent density across all wells, as this can affect the response to the inhibitor.

Representative Data for Common VEGFR-2 Inhibitors

As no specific data is available for "this compound", the following table summarizes IC50 values for several well-characterized, publicly documented VEGFR-2 inhibitors to provide a point of reference for expected potency in biochemical assays.

InhibitorTarget(s)VEGFR-2 IC50 (nM)Assay TypeReference
Cabozantinib (XL184) VEGFR-2, c-Met, Ret, Kit, Flt, Tie2, AXL0.035Cell-free[5]
Apatinib VEGFR-2, Ret, c-Kit, c-Src1Cell-free[5][6]
Ki8751 VEGFR-20.9Cell-free[5]
Motesanib (AMG-706) VEGFR1/2/3, Kit, PDGFR, Ret3Cell-free[6]
Regorafenib VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-14.2Cell-free[6]
Vandetanib VEGFR-2, VEGFR-3, EGFR40Cell-free[5]
Sorafenib VEGFR-2, PDGFR, Raf82Cell-free[7]
Sunitinib VEGFR, PDGFR, Kit, Flt3, Ret, CSF-1R18.9 (nM)Kinase Assay[8]

Note: IC50 values can vary significantly based on the specific assay conditions (e.g., ATP concentration, enzyme batch, substrate used). This table is for comparative purposes only.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is a generalized procedure based on commercially available kits (e.g., BPS Bioscience VEGFR2 (KDR) Kinase Assay Kit) for measuring the activity of recombinant VEGFR-2 by quantifying the amount of ATP remaining after the kinase reaction.[1][9]

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution at a specified concentration (e.g., 2x Km of the enzyme)

  • Test Inhibitor (e.g., this compound) dissolved in 100% DMSO

  • ATP detection reagent (e.g., Kinase-Glo™ Max)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a 1x Kinase Buffer solution. Prepare serial dilutions of the test inhibitor in 100% DMSO. Then, create intermediate dilutions of the inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, the desired final concentration of ATP, and the kinase substrate.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 5 µL of Diluent Solution (e.g., 10% DMSO) to "Positive Control" (enzyme + substrate) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Reaction Initiation: Add 25 µL of the Master Mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 15 minutes, protecting the plate from light.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Subtract the "Blank" value from all other readings. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 (Dimerized) PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Grb2_Shc Grb2/Shc VEGFR2->Grb2_Shc VEGF VEGF-A VEGF->VEGFR2 Binds & Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT SOS SOS Grb2_Shc->SOS Raf Raf PKC->Raf Gene_Expression Gene Expression AKT->Gene_Expression via mTOR/NF-kB Sur Survival AKT->Sur Ras Ras SOS->Ras MEK MEK Raf->MEK Ras->Raf ERK ERK1/2 (MAPK) MEK->ERK ERK->Gene_Expression Pro Proliferation ERK->Pro Mig Migration ERK->Mig

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Assay_Workflow A 1. Compound Dilution Prepare serial dilutions of inhibitor (e.g., this compound) B 2. Plate Setup Dispense inhibitor, controls (+/-), and blanks into 96-well plate A->B C 3. Reagent Addition Add VEGFR-2 enzyme, substrate, and ATP to initiate reaction B->C D 4. Incubation Incubate at constant temperature (e.g., 30°C) for a fixed time (e.g., 60 min) C->D E 5. Signal Detection Add detection reagent (e.g., Kinase-Glo™) to stop reaction and generate signal D->E F 6. Data Acquisition Read plate (e.g., Luminescence) E->F G 7. Data Analysis Normalize data, plot dose-response curve, and calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibitor assay.

Troubleshooting Logic Flow

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: A Guide to Vegfr-2-IN-13 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves for the novel VEGFR-2 inhibitor, Vegfr-2-IN-13.

Troubleshooting Guides

Optimizing this compound Dose-Response Curves in Cell-Based Assays

A precise dose-response curve is critical for determining key parameters such as the IC50 value of this compound. Below is a detailed protocol and troubleshooting advice for common issues encountered during these experiments.

Detailed Experimental Protocol: Cell Viability Assay

This protocol outlines a typical workflow for generating a dose-response curve using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

  • Cell Line Selection and Culture:

    • Use an endothelial cell line that expresses high levels of VEGFR-2, such as Human Umbilical Vein Endothelial Cells (HUVECs).

    • Culture cells in their recommended growth medium, supplemented with growth factors like VEGF, to ensure active VEGFR-2 signaling.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Plate Preparation:

    • Seed HUVECs into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • This compound Preparation and Dilution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations. It is advisable to use at least 8-10 concentrations to generate a complete curve. A common approach is a half-log (3.16-fold) or log-fold dilution series.

  • Cell Treatment:

    • Carefully add the diluted this compound solutions to the appropriate wells.

    • Include vehicle-only (e.g., DMSO) controls and untreated controls.

    • A known VEGFR-2 inhibitor, such as Sunitinib or Sorafenib, can be used as a positive control.[1]

  • Incubation:

    • Incubate the treated plates for a predetermined duration (e.g., 48-72 hours). This duration should be optimized based on the cell line's doubling time and the inhibitor's mechanism of action.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media-only wells).

    • Normalize the data to the vehicle-only controls (representing 100% viability).

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value.[2]

Summary of Key Experimental Parameters

ParameterRecommendationConsiderations
Cell Line HUVECs or other high VEGFR-2 expressing endothelial cellsEnsure consistent cell passage number to minimize variability.
Seeding Density 5,000-10,000 cells/well (for 96-well plate)Optimize to ensure cells are in the exponential growth phase during treatment.
Inhibitor Concentrations 8-10 points, log or half-log dilutionsThe concentration range should span from no effect to complete inhibition.
Treatment Duration 48-72 hoursShould be sufficient to observe an effect on cell proliferation.
Positive Control Sunitinib or SorafenibValidates assay performance and provides a benchmark.
Vehicle Control DMSO (or other solvent)The final concentration should be consistent across all wells and non-toxic (typically <0.5%).
Replicates Minimum of triplicatesIncreases the statistical power and reliability of the results.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Dose-Response Effect Observed - Inhibitor concentration is too low.- Incorrect assay endpoint or duration.- The chosen cell line is not sensitive to VEGFR-2 inhibition.- Inhibitor is inactive or degraded.- Test a wider and higher range of concentrations.- Optimize the treatment duration.- Confirm VEGFR-2 expression and signaling in your cell line.- Verify the integrity and proper storage of the inhibitor.
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors during inhibitor dilution or addition.- Edge effects on the microplate.- Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the plate.- Ensure thorough mixing of all solutions.
Steep or Shallow Dose-Response Curve - Narrow range of inhibitor concentrations.- Assay is not sensitive enough.- Potential off-target effects at high concentrations.- Use a wider range of concentrations with more data points around the expected IC50.- Optimize the assay conditions (e.g., cell density, incubation time).- Consider alternative assays to confirm the mechanism of action.
Inconsistent IC50 Values Between Experiments - Variation in cell passage number or health.- Differences in reagent preparation.- Fluctuation in incubation conditions.- Use cells within a narrow passage number range.- Prepare fresh reagents for each experiment.- Strictly control incubation time, temperature, and CO2 levels.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a small molecule inhibitor like this compound?

A1: Small molecule VEGFR-2 inhibitors are typically tyrosine kinase inhibitors (TKIs). They function by binding to the ATP-binding site within the intracellular kinase domain of the VEGFR-2 receptor. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step for initiating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3][4]

Q2: How do I determine the optimal concentration range for my initial dose-response experiment?

A2: For a novel inhibitor, it's best to start with a broad concentration range. A common starting point is a 7-point dilution series with 10-fold dilutions, for example, from 100 µM down to 10 nM. This wide range helps to identify the approximate potency of the compound and ensures that you capture the full sigmoidal curve. Subsequent experiments can then use a narrower range with more data points around the estimated IC50.

Q3: What are suitable positive and negative controls for a VEGFR-2 inhibition assay?

A3:

  • Positive Control: A well-characterized, potent VEGFR-2 inhibitor like Sunitinib, Sorafenib, or Axitinib. This helps to validate that the assay is working correctly.

  • Negative Control (Vehicle): The solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration used in the treatment wells. This accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells in media alone, which represents the baseline for normal cell growth.

Q4: How should I prepare and store a novel kinase inhibitor like this compound?

A4: Most kinase inhibitors are dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C in desiccated conditions. Before use, thaw an aliquot completely and bring it to room temperature.

Q5: What are potential off-target effects I should be aware of?

A5: Kinase inhibitors can sometimes inhibit other kinases, especially those with similar ATP-binding sites. For VEGFR-2 inhibitors, potential off-targets include other members of the VEGFR family (VEGFR-1, VEGFR-3) and other tyrosine kinases like PDGFR and c-Kit. Off-target effects can lead to unexpected cellular responses or toxicity. It is advisable to perform kinase profiling assays to assess the selectivity of a novel inhibitor.

Visualizations

Below are diagrams illustrating the VEGFR-2 signaling pathway and a typical experimental workflow for generating a dose-response curve.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 Extracellular Transmembrane Intracellular (Kinase Domain) VEGF->VEGFR2:f0 Binding & Dimerization ADP ADP VEGFR2:f2->ADP Autophosphorylation PLCg PLCγ VEGFR2:f2->PLCg pY1175 PI3K PI3K VEGFR2:f2->PI3K pY951 Inhibitor This compound Inhibitor->VEGFR2:f2 Inhibition ATP ATP ATP->VEGFR2:f2 RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and point of inhibition.

Dose_Response_Workflow start Start: Culture HUVECs seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat Cells with Inhibitor & Controls incubate1->treat prepare_inhibitor Prepare Serial Dilutions of this compound prepare_inhibitor->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data: - Normalize to Controls - Plot Dose vs. Response measure->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for a dose-response assay.

References

Validation & Comparative

A Comparative Guide to Small Molecule VEGFR-2 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have emerged as a cornerstone in the treatment of various solid tumors. By disrupting the signaling cascade that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—these agents effectively starve tumors of vital nutrients and oxygen. This guide provides a comparative overview of several prominent small molecule VEGFR-2 inhibitors, presenting key experimental data to aid researchers, scientists, and drug development professionals in their work.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of several well-established VEGFR-2 inhibitors against VEGFR-2 and a selection of other relevant kinases. This data highlights the varying degrees of potency and selectivity among these compounds.

InhibitorVEGFR-2 IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
Axitinib 0.2[1]VEGFR-1 (1.2), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[1]
Cabozantinib 0.035[2][3]c-Met (1.3), RET (4), c-Kit (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[2][3]
Lenvatinib 4.0[4]VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100), RET, c-Kit[4]
Pazopanib 30[5]VEGFR-1 (10), VEGFR-3 (47), PDGFRα (84), FGFR, c-Kit (140), c-Fms (146)
Regorafenib 4.2 (murine)VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5), B-RAF (28)
Sorafenib 90[6]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), Flt-3 (58), c-Kit (68)[6]
Sunitinib 80[7]PDGFRβ (2)[7], c-Kit, FLT3-ITD (50), FLT3-Asp835 (30)[8]
Vandetanib 40VEGFR-3 (110), EGFR (500), RET (130)

Cellular Activity: Inhibiting Cancer Cell Proliferation

The efficacy of these inhibitors extends beyond enzymatic inhibition to cellular processes. The following table presents the IC50 values for the inhibition of proliferation in various cancer cell lines, demonstrating the cytotoxic potential of these compounds.

InhibitorCell LineCancer TypeIC50 (µM)
Axitinib A-498Renal Cell Carcinoma13.6 (96h)[9][10]
Caki-2Renal Cell Carcinoma36 (96h)[9][10]
SH-SY5YNeuroblastoma0.274[1]
Cabozantinib SNU-5Gastric Carcinoma0.019
Hs746TGastric Carcinoma0.0099
TTMedullary Thyroid Cancer0.094 (72h)[11]
Lenvatinib Hep3B2.1-7Hepatocellular Carcinoma0.23[4]
HuH-7Hepatocellular Carcinoma0.42[4]
JHH-7Hepatocellular Carcinoma0.64[4]
8505CAnaplastic Thyroid Cancer24.26[12]
TCO1Anaplastic Thyroid Cancer26.32[12]
Pazopanib 786-ORenal Cell Carcinoma~16 (in 3D culture)[13]
RT4Bladder Cancer5.14[5]
Regorafenib SW620Colorectal Carcinoma0.97-3.27
Colo-205Colorectal Carcinoma0.97-3.27
HepG2Hepatocellular CarcinomaVaries with study
Sorafenib HepG2Hepatocellular Carcinoma5.93-8.51 (72h)[14]
Huh7Hepatocellular Carcinoma7.11-17.11 (72h)[14]
LM3Hepatocellular Carcinoma4.47 (24h)[15]
Sunitinib 786-ORenal Cell Carcinoma4.6[16]
ACHNRenal Cell Carcinoma1.9[16]
Caki-1Renal Cell Carcinoma2.8[16]
Vandetanib Multiple HCC and ICC linesLiver Cancers2.7 - 83[17]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential. Below are representative methodologies for key assays used to evaluate VEGFR-2 inhibitors.

VEGFR-2 Kinase Inhibition Assay Protocol

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Principle: A purified recombinant human VEGFR-2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test inhibitor (dissolved in DMSO)

    • 96-well microplates

    • Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter enzyme)

  • Procedure:

    • Coat a 96-well plate with the substrate.

    • Add the VEGFR-2 enzyme, kinase buffer, and varying concentrations of the test inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Wash the wells to remove unbound reagents.

    • Add a phosphotyrosine-specific antibody and incubate.

    • Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a substrate for the reporter enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test inhibitor (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for inhibitor evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-binding site) Experimental_Workflow Start Compound Library Biochemical Biochemical Assay (VEGFR-2 Kinase Inhibition) Start->Biochemical Cellular Cell-Based Assays (Proliferation, Migration, Apoptosis) Biochemical->Cellular Active Compounds InVivo In Vivo Animal Models (Xenografts) Cellular->InVivo Potent Compounds PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Lead Lead Optimization PKPD->Lead

References

A Comparative Efficacy Analysis: Sunitinib vs. a Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Preclinical Comparison of a Multi-Targeted Kinase Inhibitor and a Selective VEGFR-2 Inhibitor.

In the landscape of anti-angiogenic cancer therapy, receptor tyrosine kinases (RTKs) are critical targets. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors that block the ATP-binding site of the VEGFR-2 kinase domain are a cornerstone of modern oncology. This guide provides a comparative preclinical overview of two distinct types of VEGFR-2 inhibitors: Sunitinib, an FDA-approved multi-targeted inhibitor, and a representative highly selective VEGFR-2 inhibitor, Apatinib. While direct comparative data for "Vegfr-2-IN-13" is not available in published literature, Apatinib serves as a well-characterized surrogate for a compound designed with high selectivity for VEGFR-2.

Sunitinib is known to inhibit multiple RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, contributing to both anti-angiogenic and direct anti-tumor effects.[1][2][3] In contrast, selective inhibitors are designed to potently target VEGFR-2 while minimizing interaction with other kinases, a strategy aimed at reducing off-target side effects. This guide presents key preclinical data to highlight the differences in potency and selectivity, details the experimental methodologies used to generate such data, and provides visual workflows and pathway diagrams to contextualize the findings.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of Sunitinib and Apatinib against their primary target, VEGFR-2, and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Parameter Sunitinib Apatinib (as this compound surrogate) Reference(s)
VEGFR-2 (KDR) IC50 ~80 nM~1 nM[4][5][6]
PDGFRβ IC50 ~2 nMNot a primary target[4][5]
c-Kit IC50 Potent~429 nM[1][6]
Ret IC50 Potent~13 nM[1][6]
Primary Indication RCC, GISTGastric Cancer, mCRC[1][2]

Note: IC50 values can vary between different assay conditions and studies. The values presented are representative figures from preclinical biochemical assays.

Key Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to characterize the activity of kinase inhibitors. Below are detailed protocols for three fundamental experiments.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation activity of purified VEGFR-2 enzyme.

  • Objective: To determine the IC50 value of the inhibitor against VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1), Adenosine Triphosphate (ATP), assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).

  • Protocol:

    • A master mix is prepared containing the kinase assay buffer, ATP, and the peptide substrate.

    • Serial dilutions of the test inhibitor (e.g., Sunitinib) and the selective inhibitor are prepared in DMSO and then diluted in the assay buffer. A "vehicle only" control (DMSO) is also prepared.

    • 25 µL of the master mix is added to the wells of a 96-well microtiter plate.

    • 5 µL of the diluted test inhibitor or vehicle control is added to the appropriate wells.

    • The enzymatic reaction is initiated by adding 20 µL of diluted VEGFR-2 kinase to each well.

    • The plate is incubated at 30°C for a defined period, typically 45-60 minutes, to allow for phosphorylation of the substrate.

    • After incubation, 50 µL of Kinase-Glo® reagent is added to each well. This reagent measures the amount of remaining ATP; a lower ATP level corresponds to higher kinase activity.

    • The plate is incubated at room temperature for 15 minutes to stabilize the luminescent signal.

    • Luminescence is read using a microplate reader.

    • The data is normalized to controls, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Cell-Based Proliferation Assay (HUVEC)

This assay assesses the inhibitor's ability to block the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis stimulated by VEGF.

  • Objective: To measure the anti-proliferative effect of the inhibitors on endothelial cells.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium (EGM-2), starvation medium (basal medium with 0.1% serum), recombinant human VEGF, test compounds, and a cell viability reagent (e.g., MTT or CyQUANT).

  • Protocol:

    • HUVECs are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

    • The growth medium is replaced with starvation medium, and the cells are incubated for 4-6 hours to synchronize them.

    • The starvation medium is then replaced with fresh starvation medium containing a stimulating concentration of VEGF (e.g., 20 ng/mL) and serial dilutions of the test compounds.

    • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, a cell viability reagent (e.g., MTT) is added to each well according to the manufacturer's instructions.

    • The absorbance (for MTT) or fluorescence (for CyQUANT) is measured using a plate reader.

    • The results are used to calculate the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50 or IC50).[4][7]

In Vivo Tumor Xenograft Model

This experiment evaluates the efficacy of the inhibitors in reducing tumor growth in a living organism, providing crucial data on in vivo performance.

  • Objective: To assess the anti-tumor activity of the inhibitors in an animal model.

  • Materials: Immunocompromised mice (e.g., NMRI nu/nu or BALB/c nude), a human tumor cell line (e.g., a gastric or renal cancer cell line known to be sensitive to anti-angiogenic therapy), cell culture reagents, vehicle solution for drug delivery, and calipers for tumor measurement.

  • Protocol:

    • Human tumor cells are cultured and harvested. A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.

    • The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Once tumors reach the target size, mice are randomized into treatment groups (e.g., Vehicle control, Sunitinib group, Selective Inhibitor group).

    • The drugs are administered to the mice according to a predetermined schedule and dosage, typically via oral gavage daily.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.

    • The experiment continues for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.[8][9][10]

Visualizing Pathways and Processes

To better understand the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2_inactive VEGFR-2 VEGFR2_active p-VEGFR-2 (Dimerized) VEGFR2_inactive->VEGFR2_active Dimerizes & Autophosphorylates PLCg PLCγ VEGFR2_active->PLCg Recruits & Phosphorylates PI3K PI3K VEGFR2_active->PI3K Recruits & Phosphorylates SHC Shc/Grb2 VEGFR2_active->SHC Recruits & Phosphorylates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras SHC->Ras RAF RAF PKC->RAF mTOR mTOR Akt->mTOR Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activate mTOR->Transcription Activate Proliferation Proliferation Transcription->Proliferation Leads to Migration Migration Transcription->Migration Leads to Survival Survival Transcription->Survival Leads to VEGF VEGF Ligand VEGF->VEGFR2_inactive Binds Inhibitor Sunitinib or Selective Inhibitor Inhibitor->VEGFR2_active Inhibits ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Inhibitor_Comparison_Workflow Preclinical Workflow for Kinase Inhibitor Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis & Comparison kinase_assay Biochemical Kinase Assay (Target: VEGFR-2) selectivity_panel Kinase Selectivity Panel (>100 Kinases) kinase_assay->selectivity_panel Characterize Selectivity cell_proliferation Cell-Based Proliferation Assay (e.g., HUVEC) selectivity_panel->cell_proliferation Test Cellular Activity cell_migration Cell-Based Migration Assay cell_proliferation->cell_migration xenograft Tumor Xenograft Model (Efficacy Assessment) cell_migration->xenograft Validate in Animal Model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pk_pd data_analysis Compare Potency (IC50) Selectivity Profile In Vivo Efficacy (TGI) xenograft->data_analysis Synthesize Data toxicity Toxicity Studies pk_pd->toxicity toxicity->data_analysis Synthesize Data

References

A Head-to-Head Battle: Validating VEGFR-2 Target Engagement of Sunitinib and Competitor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[1] Potent and selective inhibition of VEGFR-2 is a cornerstone of many anti-cancer strategies. This guide provides a comprehensive comparison of experimental data validating the target engagement of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, against other commercially available VEGFR-2 inhibitors. We present detailed protocols for key validation experiments and summarize quantitative data to aid researchers in making informed decisions for their discovery and development programs.

The VEGFR-2 Signaling Cascade: A Prime Target in Oncology

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2, triggering its dimerization and autophosphorylation.[2] This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[3] These pathways are instrumental in promoting endothelial cell proliferation, survival, migration, and permeability – all critical processes for angiogenesis.[1][3] The central role of this signaling axis in tumor vascularization makes it an attractive target for therapeutic intervention.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Experimental Validation of Target Engagement

To confirm that a compound directly interacts with its intended target within a cellular context, several biophysical and biochemical assays are employed. Here, we detail the methodologies for three widely accepted techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream pathway analysis.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA®)

This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency. Cells are then treated with either DMSO (vehicle control), Sunitinib (10 µM), or a comparator inhibitor (e.g., Sorafenib, 10 µM) for 2 hours.

  • Heating and Lysis: After treatment, cells are harvested, washed, and resuspended in PBS. The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling. Cells are lysed by freeze-thaw cycles.

  • Protein Quantification: The soluble fraction of the cell lysate is separated by centrifugation. The amount of soluble VEGFR-2 in the supernatant is quantified by Western blotting or ELISA.

  • Data Analysis: The melting curve for VEGFR-2 is plotted as the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

2. NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc®-VEGFR-2 fusion protein.

  • Assay Setup: Transfected cells are seeded into 96-well plates. A NanoBRET™ tracer that binds to VEGFR-2 is added to the cells, followed by the addition of varying concentrations of Sunitinib or a comparator inhibitor.

  • BRET Measurement: After a 2-hour incubation, the NanoBGlo® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is calculated from the dose-response curve. A lower IC50 value indicates higher binding affinity.

3. Western Blot Analysis of Downstream Signaling

This technique is used to assess the functional consequence of target engagement by measuring the phosphorylation status of key downstream signaling proteins.

  • Cell Treatment and Lysis: HUVECs are serum-starved and then pre-treated with Sunitinib or a comparator inhibitor for 2 hours before stimulation with VEGF-A (50 ng/mL) for 15 minutes. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2), total VEGFR-2, phosphorylated ERK (pERK), total ERK, phosphorylated Akt (pAkt), and total Akt. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.

Experimental_Workflow Target Engagement Validation Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_nanobret NanoBRET™ Assay cluster_western Western Blotting c1 Cell Treatment with Inhibitor c2 Heating c1->c2 c3 Lysis c2->c3 c4 Quantify Soluble VEGFR-2 c3->c4 n1 Transfect with NanoLuc®-VEGFR-2 n2 Add Tracer and Inhibitor n1->n2 n3 Measure BRET Signal n2->n3 n4 Calculate IC50 n3->n4 w1 Inhibitor Pre-treatment & VEGF-A Stimulation w2 Cell Lysis w1->w2 w3 Immunoblot for pVEGFR-2, pERK, pAkt w2->w3 w4 Quantify Phosphorylation w3->w4

References

Orthogonal Methods to Confirm the Activity of a Novel VEGFR-2 Inhibitor (e.g., Vegfr-2-IN-13)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, exemplified here as "Vegfr-2-IN-13". Due to the absence of publicly available data for a compound specifically named "this compound", this document serves as a detailed template, outlining the essential orthogonal experimental approaches to rigorously characterize any new chemical entity targeting VEGFR-2. By employing a combination of biochemical, cell-based, and potentially in vivo assays, researchers can build a robust data package to confirm the inhibitor's potency, selectivity, and mechanism of action.

Introduction to VEGFR-2 and its Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis.[6][7] Consequently, VEGFR-2 has emerged as a critical therapeutic target, with several small molecule inhibitors and monoclonal antibodies approved for clinical use.[7][8]

This guide will compare the hypothetical inhibitor, this compound, with established VEGFR-2 inhibitors such as Sorafenib and Sunitinib, across a panel of orthogonal assays.

Biochemical Assays: Direct Target Engagement

Biochemical assays are essential for confirming direct inhibition of the VEGFR-2 kinase activity and for determining the inhibitor's potency in a cell-free system.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the purified VEGFR-2 kinase domain.

Data Presentation:

CompoundVEGFR-2 Kinase Inhibition IC50 (nM)
This compound (Hypothetical) [Insert Experimental Value]
Sorafenib2.1
Sunitinib9.0

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain (BPS Bioscience, Cat. No. 40301 or similar).[9]

    • Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich, Cat. No. P0275 or similar).

    • ATP (Sigma-Aldrich, Cat. No. A7699 or similar).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compounds (this compound, Sorafenib, Sunitinib) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar) for detection of ADP production.

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.

    • Prepare a master mix containing VEGFR-2 kinase and the peptide substrate in kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Ligand Binding Assay

This assay determines if the inhibitor competes with the binding of VEGF to VEGFR-2. This is particularly relevant for inhibitors that may not target the ATP-binding site.

Data Presentation:

CompoundVEGF-A/VEGFR-2 Binding Inhibition IC50 (nM)
This compound (Hypothetical) [Insert Experimental Value]
Anti-VEGF-A Antibody (Positive Control)5.2
Sunitinib (Negative Control)>10,000

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 extracellular domain (ECD) (R&D Systems, Cat. No. 357-KD or similar).

    • Recombinant human VEGF-A₁₆₅ (R&D Systems, Cat. No. 293-VE or similar).

    • Test compounds.

    • ELISA plates coated with VEGF-A.

    • HRP-conjugated anti-VEGFR-2 antibody.

    • TMB substrate.

  • Procedure:

    • To VEGF-A coated wells, add serial dilutions of the test compound.

    • Add a fixed concentration of biotinylated VEGFR-2 ECD and incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound components.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC₅₀ values.

Cell-Based Assays: Confirming Cellular Activity and Mechanism

Cell-based assays are crucial for verifying that the inhibitor can penetrate the cell membrane and engage its target in a physiological context, leading to a functional downstream effect.

VEGFR-2 Autophosphorylation Assay (Western Blot)

This assay directly assesses the inhibition of VEGFR-2 activation in cells by measuring the level of its autophosphorylation.

Data Presentation:

Compound (at 100 nM)p-VEGFR-2 (Y1175) Inhibition (%)
This compound (Hypothetical) [Insert Experimental Value]
Sorafenib85
Sunitinib92

Experimental Protocol:

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial Cell Growth Medium-2 (EGM-2).

    • Recombinant human VEGF-A₁₆₅.

    • Test compounds.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-VEGFR-2 (Y1175), anti-total VEGFR-2, anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt, and anti-GAPDH.[10]

    • HRP-conjugated secondary antibodies.

    • ECL Western blotting substrate.

  • Procedure:

    • Culture HUVECs to 80-90% confluency and serum-starve overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11][12]

    • Block the membrane with 5% BSA in TBST and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Proliferation Assay

This assay measures the inhibitor's effect on VEGF-induced endothelial cell growth.

Data Presentation:

CompoundHUVEC Proliferation Inhibition IC50 (nM)
This compound (Hypothetical) [Insert Experimental Value]
Sorafenib15.4
Sunitinib12.8

Experimental Protocol:

  • Reagents and Materials:

    • HUVECs and EGM-2 medium.

    • VEGF-A₁₆₅.

    • Test compounds.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

    • 96-well clear-bottom white plates.

  • Procedure:

    • Seed HUVECs in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours.

    • Add serial dilutions of the test compounds to the wells.

    • Stimulate the cells with VEGF-A (20 ng/mL).

    • Incubate for 72 hours at 37°C.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Calculate the percent inhibition and determine the IC₅₀ values.

Endothelial Cell Tube Formation Assay

This assay assesses the inhibitor's ability to block the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Data Presentation:

Compound (at 100 nM)Tube Formation Inhibition (%)
This compound (Hypothetical) [Insert Experimental Value]
Sorafenib78
Sunitinib85

Experimental Protocol:

  • Reagents and Materials:

    • HUVECs and EGM-2 medium.

    • Matrigel® Basement Membrane Matrix (Corning).[13]

    • Test compounds.

    • 96-well plates.

    • Calcein AM for cell staining (optional).

  • Procedure:

    • Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.[14][15]

    • Allow the Matrigel® to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in basal medium containing the test compounds at various concentrations.

    • Seed the HUVEC suspension onto the solidified Matrigel®.

    • Incubate for 4-18 hours to allow for tube formation.[13]

    • Visualize and capture images of the tube networks using a microscope.

    • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

    • Calculate the percent inhibition relative to the vehicle control.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_mono VEGFR-2 (monomer) VEGF->VEGFR2_mono Binding VEGFR2_dimer VEGFR-2 (dimer) pY VEGFR2_mono->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival Permeability Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Vegfr2_IN_13 This compound Vegfr2_IN_13->VEGFR2_dimer Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

Orthogonal_Validation_Workflow kinase_assay In Vitro Kinase Assay (Direct Inhibition, IC50) binding_assay Ligand Binding Assay (Binding Competition) western_blot Western Blot (Target Engagement - pVEGFR2) proliferation_assay Cell Proliferation Assay (Functional Outcome - Growth) western_blot->proliferation_assay tube_formation Tube Formation Assay (Functional Outcome - Angiogenesis) western_blot->tube_formation start Novel Inhibitor (this compound) start->kinase_assay start->binding_assay start->western_blot

Caption: Orthogonal Workflow for this compound Validation.

Conclusion

A rigorous and multi-faceted approach is imperative for the validation of any novel kinase inhibitor. This guide outlines a series of orthogonal methods, from direct biochemical assays to more complex cell-based functional readouts, to comprehensively characterize the activity of a new VEGFR-2 inhibitor like this compound. By systematically generating comparative data against known inhibitors, researchers can confidently establish the potency, cellular efficacy, and mechanism of action of their lead compounds, thereby providing a solid foundation for further preclinical and clinical development.

References

Comparative Analysis of Vegfr-2-IN-13 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel inhibitor, Vegfr-2-IN-13. Due to the limited publicly available data on this compound, this document serves as a template, outlining the necessary experiments and data presentation required for a thorough cross-reactivity analysis. To illustrate this process, we will compare the hypothetical profile of this compound with established multi-kinase inhibitors that also target VEGFR-2, such as Sorafenib and Sunitinib.

Introduction to Kinase Selectivity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have proven to be effective anti-cancer therapies. However, the kinase domains of many other protein kinases share structural similarities, leading to the potential for off-target effects and associated toxicities.[3] Therefore, determining the selectivity profile of a new inhibitor is a crucial step in its preclinical development. A highly selective inhibitor is more likely to have a better therapeutic window and a more predictable side-effect profile.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound (hypothetical data), Sorafenib, and Sunitinib against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR-2 10 90 9
VEGFR-1503080
VEGFR-3652013.5
PDGFRβ>10005869
c-Kit>10006812.5
RAF1>50006>10000
BRAF>500022>10000
RET>10001532.5
FLT3>100058250
SRC>10000>10000>10000

Note: Data for Sorafenib and Sunitinib are compiled from publicly available sources for illustrative purposes. The data for this compound is hypothetical and represents a highly selective inhibitor.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for kinase selectivity profiling.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival, Migration ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Vegfr2_IN_13 This compound Vegfr2_IN_13->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling and Inhibition

Kinase_Profiling_Workflow Kinase Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase Panel Compound->Incubation Kinase_Panel Panel of Kinases Kinase_Panel->Incubation Reagents ATP, Substrate, Buffer Reaction Initiate Kinase Reaction (add ATP/Substrate) Reagents->Reaction Incubation->Reaction Detection Measure Kinase Activity (e.g., Luminescence) Reaction->Detection Data Raw Data Detection->Data IC50 Calculate IC50 Values Data->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: Kinase Profiling Workflow

Experimental Protocols

Accurate determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed kinase assays.

In Vitro Radiometric Kinase Assay

This is a traditional and highly sensitive method to measure the activity of a specific kinase.

Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, the specific substrate, assay buffer (typically containing MgCl₂ or MnCl₂), and varying concentrations of the test inhibitor (e.g., this compound).

  • Initiation: Start the kinase reaction by adding radiolabeled ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separation: Separate the phosphorylated substrate from the unincorporated radiolabeled ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

  • Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Methodology:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate with the kinase, substrate, ATP, and various concentrations of the inhibitor. Incubate at room temperature.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the IC50 values as described for the radiometric assay.

KiNativ™ Assay (ActivX)

This method allows for the profiling of kinase inhibitors in a more physiologically relevant context by using cell or tissue lysates.

Principle: This is an active-site profiling method that uses biotinylated, irreversible ATP-analogs to label the active sites of kinases. The inhibitor's ability to compete with this labeling is a measure of its potency.

Methodology:

  • Lysate Preparation: Prepare a cell or tissue lysate that contains the native kinases.

  • Inhibitor Incubation: Incubate the lysate with different concentrations of the test inhibitor.

  • Active-Site Labeling: Add a biotinylated acyl-phosphate probe that covalently modifies the active site of kinases.

  • Digestion and Enrichment: Digest the proteome with trypsin and enrich the biotinylated peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The decrease in the signal for a particular kinase peptide in the presence of the inhibitor indicates target engagement. Dose-response curves and IC50 values can be generated by quantifying the peptide signals at different inhibitor concentrations.

Conclusion

The comprehensive evaluation of a novel kinase inhibitor's selectivity is paramount for its successful development as a therapeutic agent. While "this compound" remains a hypothetical compound for the purpose of this guide, the outlined comparative data, signaling pathways, and detailed experimental protocols provide a robust framework for assessing the cross-reactivity of any new VEGFR-2 inhibitor. A desirable profile, such as the one hypothetically attributed to this compound, would exhibit high potency against VEGFR-2 with minimal off-target activity against other kinases, potentially translating to a more favorable safety and efficacy profile in clinical applications. Researchers are encouraged to employ a broad panel of kinases and utilize multiple assay formats to build a comprehensive and reliable selectivity profile.

References

A Comparative Guide to the Anti-Proliferative Efficacy of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. As the compound "Vegfr-2-IN-13" is not documented in publicly available scientific literature, this guide will focus on a well-characterized and widely used VEGFR-2 inhibitor, Sorafenib , and compare its performance with other established alternatives, namely Sunitinib and Axitinib .

The data presented herein is collated from various preclinical studies and is intended to provide a comparative baseline for researchers evaluating the anti-proliferative potential of novel and existing VEGFR-2 targeted therapies.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In cancer biology, the VEGFR-2 signaling pathway is often hijacked by tumors to promote angiogenesis, which is crucial for tumor growth, invasion, and metastasis.[1] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain effectively block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and survival, and ultimately, an anti-tumor effect.

Comparative Anti-Proliferative Activity

The anti-proliferative activity of VEGFR-2 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following table summarizes the IC50 values for Sorafenib, Sunitinib, and Axitinib against various cancer cell lines as reported in the scientific literature.

Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell culture medium, passage number, and specific assay protocols can influence the results.

InhibitorCell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
Sorafenib HepG2Hepatocellular Carcinoma48~6[2][3]
Huh-7Hepatocellular Carcinoma48~6[2][3]
GB1BGlioblastoma723.52[4]
GB1BGlioblastoma1681.68[4]
Sunitinib A549Non-small cell lung cancer485.54
K-562Chronic Myelogenous Leukemia483.5
Caki-1Renal Cell Carcinoma722.2
Axitinib A-498Renal Cell Carcinoma9613.6
Caki-2Renal Cell Carcinoma9636
GB1BGlioblastoma723.58[4]
GB1BGlioblastoma1682.21[4]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the anti-proliferative effects of chemical compounds.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • VEGFR-2 inhibitors (e.g., Sorafenib, Sunitinib, Axitinib)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the VEGFR-2 inhibitors in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for an anti-proliferative assay.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with VEGFR-2 Inhibitor A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: A typical workflow for an MTT-based anti-proliferative assay.

References

In Vivo Validation of VEGFR-2 Inhibitors: A Comparative Guide to Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-angiogenic effects of small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As the requested compound "Vegfr-2-IN-13" lacks specific available data, this guide focuses on Vandetanib as a primary example and compares its performance with other well-established VEGFR-2 inhibitors, Sunitinib and Sorafenib. The data presented is collated from various preclinical xenograft studies.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[2] These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][3]

Vandetanib, Sunitinib, and Sorafenib are multi-kinase inhibitors that exert their anti-angiogenic effects primarily by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[4][5][6]

  • Vandetanib inhibits VEGFR-2, as well as the Epidermal Growth Factor Receptor (EGFR) and RET tyrosine kinases.[4][7]

  • Sunitinib targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FLT3, and RET.[5][8] Its anti-angiogenic effects are primarily mediated through the blockade of VEGFR-2 and PDGFR.[9]

  • Sorafenib inhibits VEGFRs, PDGFR-β, and the RAF/MEK/ERK signaling pathway.[1][6]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of inhibition by these small molecules.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling VEGF-A VEGF-A VEGFR-2 VEGFR-2 Dimerization Phosphorylation ATP-binding site VEGF-A->VEGFR-2:d Binding PLCg PLCγ VEGFR-2:p->PLCg PI3K PI3K VEGFR-2:p->PI3K Vandetanib Vandetanib Vandetanib->VEGFR-2 Inhibits ATP binding Sunitinib Sunitinib Sunitinib->VEGFR-2 Inhibits ATP binding Sorafenib Sorafenib Sorafenib->VEGFR-2 Inhibits ATP binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Xenograft_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Human Tumor Cells) implantation 3. Tumor Implantation (Subcutaneous Injection) cell_culture->implantation animal_model 2. Animal Model (Immunocompromised Mice) animal_model->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization monitoring->randomization treatment 6. Drug Administration randomization->treatment efficacy 7. Efficacy Assessment (Tumor Volume) treatment->efficacy excision 8. Tumor Excision efficacy->excision ihc 9. Immunohistochemistry (MVD Analysis) excision->ihc

References

Comparative Analysis of VEGFR-2 Inhibitor IC50 Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "Vegfr-2-IN-13" is not publicly available in the reviewed scientific literature. Therefore, this guide presents a comparative analysis of other well-documented VEGFR-2 inhibitors to serve as a representative example of the requested content for researchers, scientists, and drug development professionals.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis, making VEGFR-2 a significant target in cancer therapy. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, and comparing these values across different cancer cell lines provides valuable insights into a compound's efficacy and potential therapeutic applications.

Comparative IC50 Values of Selected VEGFR-2 Inhibitors

The potency of VEGFR-2 inhibitors can vary significantly among different cancer cell lines. This variability can be attributed to differences in cellular machinery, off-target effects, and mechanisms of drug resistance. The following table summarizes the IC50 values for several known VEGFR-2 inhibitors against the VEGFR-2 kinase and in various cancer cell lines.

CompoundTargetA549 (Lung) IC50 (µM)HepG-2 (Liver) IC50 (µM)Caco-2 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Sorafenib VEGFR-214.10[1]7.31[1]9.25[2]10.75[1]--
Compound 11 VEGFR-210.61[1]9.52[1]12.45[2]11.52[1]--
Compound 10b VEGFR-26.48[1]-----
Compound 13f VEGFR-2--9.01[2]---
Compound 46f VEGFR-2-7.10[3]--11.19[3]8.50[3]
Compound 49a VEGFR-2-2-10[3]2-10[3]---
Sunitinib VEGFR-2-2.23[4]--4.77[4]-
Compound 17a VEGFR-2-1.133[4]--1.44[4]-

Note: The IC50 values listed are for cellular assays and may differ from the enzymatic IC50 against the isolated VEGFR-2 kinase.

Experimental Protocols: Determining IC50 with MTT Assay

A common method for determining the cytotoxic effects of a compound and its IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.[2]

  • Compound Treatment: The test compound is serially diluted to a range of concentrations. The culture medium is then replaced with medium containing these different concentrations of the compound. Control wells with untreated cells and blank wells with only medium are also included.[5]

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.[2]

  • MTT Addition: After incubation, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[2]

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualizing Key Processes

To better understand the context of these IC50 values, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for determining IC50.

VEGFR2_Signaling_Pathway cluster_legend Signaling Pathways VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Other Pathways PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PLCg_path PLCγ-MAPK Pathway PI3K_path PI3K-Akt Pathway

VEGFR-2 Signaling Pathway Diagram

IC50_Workflow plate_cells 1. Plate Cells in 96-well Plate incubate1 2. Incubate Overnight plate_cells->incubate1 add_drug 3. Add Serial Dilutions of Inhibitor incubate1->add_drug incubate2 4. Incubate for 24-72 hours add_drug->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 2-4 hours add_mtt->incubate3 solubilize 7. Solubilize Formazan (add DMSO) incubate3->solubilize read_plate 8. Measure Absorbance (570 nm) solubilize->read_plate analyze 9. Calculate IC50 read_plate->analyze

Experimental Workflow for IC50 Determination

Conclusion

The comparative analysis of IC50 values is a fundamental step in the preclinical evaluation of potential anticancer drugs. As demonstrated, the efficacy of VEGFR-2 inhibitors can be cell-line dependent, highlighting the importance of testing against a diverse panel of cancer cells. Understanding the experimental protocols used to generate this data and the signaling pathways being targeted is essential for the accurate interpretation of results and the strategic development of novel cancer therapies.

References

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